molecular formula C16H13ClN6O5 B560288 VU591 hydrochloride

VU591 hydrochloride

Número de catálogo: B560288
Peso molecular: 404.76 g/mol
Clave InChI: PXLOUHLPDHEXCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Selective renal outer medullary potassium channel (Kir1.1, ROMK) antagonist (IC50 = 300 nM). Thought to block the intracellular pore of the Kir1.1 channel. Exhibits no effect on Kir7.1 at concentrations up to 10 μM;  does not inhibit Kir2.1, Kir2.3 or Kir4.1. 

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLOUHLPDHEXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VU591 Hydrochloride: A Technical Guide to its Function as a Selective Kir1.1 (ROMK) Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3][4] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound. It is intended to serve as a resource for researchers in pharmacology, neuroscience, and renal physiology, as well as professionals involved in drug discovery and development. The information presented herein is compiled from peer-reviewed scientific literature and technical data sheets.

Core Function and Mechanism of Action

This compound functions as a direct pore blocker of the Kir1.1 (ROMK) potassium channel.[1][4][5] Its primary mechanism involves entering the intracellular pore of the channel and physically occluding the ion conduction pathway.[5][6] This action inhibits the flow of potassium ions through the channel, thereby altering cellular membrane potential and downstream physiological processes.

The binding of VU591 is voltage-dependent and exhibits a "knock-off" phenomenon, where the inhibitor can be displaced from its binding site by an inward flow of K+ ions.[5] This characteristic is a key piece of evidence supporting its classification as a pore blocker.[5] Mutagenesis studies have identified two key amino acid residues within the channel pore, Valine 168 (Val168) and Asparagine 171 (Asn171), as critical components of the VU591 binding site.[6]

Signaling Pathway and Mechanism of Action

VU591_Mechanism cluster_membrane Cell Membrane ROMK Kir1.1 (ROMK) Channel (Pore) Block Pore Blockade ROMK->Block VU591 This compound (Intracellular) VU591->ROMK Binds to V168 & N171 Inhibition Inhibition of K+ Efflux Block->Inhibition

Caption: Mechanism of VU591 as a pore blocker of the Kir1.1 channel.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for Kir1.1 with an IC50 value of 0.24 μM.[1][2][3][4] Its selectivity is a key feature, with minimal activity against other inwardly rectifying potassium channels and other ion channels. The following table summarizes the inhibitory effects of VU591 on a panel of K+ channels.

Channel TargetConcentration (μM)Mean % Inhibition (± S.E.M.)
Rat Kir1.1 (ROMK) 0.3 54 ± 4 [5]
1 63 ± 2 [5]
3 77 ± 4 [5]
10 89 ± 1 [5]
30 91 ± 2 [5]
Human Kir1.1 (ROMK) 10 86 ± 2 [5]
Kir2.110-4 ± 3[5]
Kir2.3106 ± 6[5]
Kir4.110-10 ± 4[5]
Kir6.2/SUR11017 ± 4[5]
5028 ± 3[5]
Kir7.1105 ± 8[5]
Slo1/β110-4 ± 2[5]
Kv1.310-5 ± 4[5]
hERG1025 ± 2[5]

Experimental Protocols

The primary method for characterizing the function of this compound is whole-cell patch-clamp electrophysiology. The following is a representative protocol based on published studies.[5]

Whole-Cell Patch-Clamp Electrophysiology on HEK-293 Cells

Objective: To measure the inhibitory effect of VU591 on Kir1.1 (ROMK) channel currents.

Cell Culture:

  • Human Embryonic Kidney (HEK-293) cells are transiently transfected with the cDNA for the desired Kir channel (e.g., rat ROMK1).

  • Cells are maintained in standard culture conditions (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

Solutions:

  • Internal (Pipette) Solution: Contains (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, and 2 ATP. The pH is adjusted to 7.3 with KOH.

  • Standard External (Bath) Solution: Contains (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES. The pH is adjusted to 7.4 with NaOH.

  • High K+ External (Bath) Solution (for "knock-off" experiments): Contains (in mM): 90 NaCl, 50 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES. The pH is adjusted to 7.4 with NaOH.[5]

Electrophysiological Recording:

  • Transfected HEK-293 cells are transferred to a recording chamber on the stage of an inverted microscope.

  • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Cells are voltage-clamped at a holding potential of -75 mV.[5]

  • To elicit Kir currents, the membrane potential is stepped to -120 mV for 200 ms, then ramped to +120 mV at a rate of 2.4 mV/ms, before returning to the holding potential. This cycle is repeated every 5 seconds.[5]

  • After establishing a stable baseline current, the external solution containing this compound at the desired concentration is perfused into the bath.

  • The effect of the compound is measured as the percentage of inhibition of the inward current at -120 mV.

  • Washout of the compound can be attempted by perfusing the chamber with the standard external solution.

Experimental Workflow

Experimental_Workflow A HEK-293 Cell Transfection (with Kir1.1 cDNA) B Whole-Cell Patch-Clamp Setup A->B C Establish Baseline Current (Voltage Ramp Protocol) B->C D Perfusion with this compound C->D E Record Inhibited Current D->E F Data Analysis (% Inhibition Calculation) E->F

Caption: Workflow for electrophysiological characterization of VU591.

In Vivo and Preclinical Relevance

In vivo studies have explored the potential of Kir1.1 inhibitors as a novel class of diuretics.[5] The rationale is that blocking Kir1.1 in the thick ascending limb of the nephron would inhibit Na+-K+-2Cl− cotransporter activity, leading to diuresis. Furthermore, inhibition in the collecting duct would reduce K+ secretion, potentially avoiding the hypokalemia associated with loop diuretics. While VU591 itself was found to have poor oral bioavailability in rats, structurally related compounds have demonstrated diuretic effects in animal models.[7] Additionally, VU591 has been used as a tool compound in neurological research, with studies showing it can produce antidepressant-like effects in animal models.[1][2][4]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Kir1.1 (ROMK) potassium channel. Its mechanism as a pore blocker is supported by robust electrophysiological data. The high degree of selectivity for Kir1.1 over other Kir channels makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this channel in the kidney and other tissues. While its own therapeutic potential may be limited by pharmacokinetic properties, VU591 has been instrumental in validating Kir1.1 as a viable drug target and serves as a critical reference compound for the development of next-generation Kir1.1 inhibitors.

References

In-Depth Technical Guide: Probing the Kir1.1 Channel with VU591 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK), by the selective small-molecule inhibitor VU591 hydrochloride. This document details the quantitative aspects of this inhibition, the experimental protocols for its characterization, and the molecular basis of its action, serving as a critical resource for researchers in renal physiology, ion channel pharmacology, and diuretic drug development.

Core Concepts of Kir1.1 Inhibition by VU591

VU591 is a potent and selective inhibitor of the Kir1.1 channel, a key player in potassium homeostasis and renal function.[1][2] Its ability to block this channel has positioned it as a valuable pharmacological tool for dissecting the physiological roles of Kir1.1 and as a lead compound in the development of novel diuretics.

Mechanism of Action

VU591 acts as a pore blocker, binding within the ion conduction pathway of the Kir1.1 channel.[3][4][5] This blockade is voltage-dependent, suggesting that the binding site is located within the transmembrane electric field.[3][4] Molecular docking and site-directed mutagenesis studies have identified two key amino acid residues in the "upper" pore region that are critical for VU591 binding: Valine 168 (Val168) and Asparagine 171 (Asn171).[3][4][5] Mutation of either of these residues significantly reduces the sensitivity of the Kir1.1 channel to VU591, with double mutations having an additive effect.[3][4] The specificity of VU591 for Kir1.1 over other Kir channels is largely attributed to the presence of Asn171 at this position, as substituting it with residues found in other Kir channels abolishes VU591 sensitivity.[3]

Quantitative Data Summary

The inhibitory potency of VU591 on the Kir1.1 channel has been quantified across multiple studies, primarily through the determination of its half-maximal inhibitory concentration (IC50).

Parameter Value Cell Line Assay Type Species Reference
IC500.24 µMHEK293Thallium Flux AssayNot Specified[1][2]
IC50~300 nMHEK-293Patch-Clamp ElectrophysiologyRat[6]
IC50~240 nMNot SpecifiedThallium Flux AssayNot Specified[5]
IC50~300 nMNot SpecifiedNot SpecifiedNot Specified[3][4]

Key Experimental Protocols

The characterization of VU591's inhibitory activity on Kir1.1 channels relies on several key experimental techniques.

Thallium Flux Assay

This high-throughput screening method provides a functional readout of Kir1.1 channel activity. It leverages the permeability of potassium channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.

Principle: When Kir1.1 channels are open, Tl+ ions flow into the cell and bind to an intracellular fluorescent indicator, causing an increase in fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescent signal.

Detailed Methodology:

  • Cell Culture: T-REx-HEK293 cells inducibly expressing Kir1.1 are plated in 384- or 1536-well plates and cultured overnight.[7][8]

  • Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR) for approximately one hour at room temperature.[7][9][10]

  • Compound Incubation: The dye is removed, and cells are incubated with varying concentrations of this compound or control compounds.

  • Thallium Addition and Signal Detection: A stimulus buffer containing Tl+ is added to the wells, and the resulting change in fluorescence is measured over time using a fluorescence plate reader.[10]

  • Data Analysis: The rate of fluorescence increase is proportional to Kir1.1 channel activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the VU591 concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through Kir1.1 channels in the cell membrane, providing detailed information about the mechanism of inhibition.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ionic currents.

Detailed Methodology:

  • Cell Preparation: HEK-293 cells transiently or stably expressing Kir1.1 are cultured on glass coverslips.[6]

  • Recording Setup: Coverslips are transferred to a recording chamber on the stage of a microscope and perfused with an extracellular solution.

  • Giga-seal Formation: A glass micropipette filled with an intracellular solution is brought into contact with a cell, and gentle suction is applied to form a giga-ohm seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (e.g., -75 mV), and voltage ramps or steps are applied to elicit Kir1.1 currents.[6] For instance, cells can be voltage ramped between -120 mV and 120 mV.[6]

  • Compound Application: this compound is applied to the cell via the perfusion system at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition by VU591. The voltage- and time-dependence of the block can also be investigated.[6]

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in the binding of VU591 to the Kir1.1 channel.

Principle: The DNA sequence of the Kir1.1 gene is altered to change specific amino acids. The functional properties of the mutated channel are then compared to the wild-type channel.

Detailed Methodology:

  • Mutagenesis: Point mutations are introduced into the Kir1.1 cDNA using techniques like PCR-based mutagenesis to alter residues such as Val168 and Asn171.[3][4]

  • Expression: The mutated Kir1.1 constructs are expressed in a suitable cell line (e.g., HEK-293 cells).

  • Functional Characterization: The sensitivity of the mutated channels to VU591 is assessed using patch-clamp electrophysiology or thallium flux assays.

  • Analysis: A significant increase in the IC50 value for a mutated channel compared to the wild-type channel indicates that the mutated residue is important for VU591 binding.[3][4]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the signaling pathway, experimental workflow, and the logical relationship of Kir1.1 channel regulation.

Kir1_1_Inhibition_by_VU591 cluster_membrane Cell Membrane Kir1_1 Kir1.1 (ROMK) Channel K_in K+ (intracellular) Kir1_1->K_in K+ influx K_out K+ (extracellular) VU591 This compound Block Pore Block VU591->Block Block->Kir1_1 Inhibits K+ influx

Caption: Mechanism of Kir1.1 channel inhibition by VU591.

Thallium_Flux_Assay_Workflow A Plate Kir1.1-expressing cells B Load cells with Tl+-sensitive dye A->B C Incubate with This compound B->C D Add Tl+ stimulus buffer C->D E Measure fluorescence increase D->E F Calculate % inhibition and IC50 E->F

Caption: Experimental workflow for the thallium flux assay.

Kir1_1_Regulation_Pathway cluster_regulation Regulatory Factors TonEBP TonEBP Kir1_1_Expression Kir1.1 Gene Transcription TonEBP->Kir1_1_Expression enhances MAPK MAPK Pathway (p38, ERK) MAPK->TonEBP activates Hypertonicity Hypertonicity (NaCl) Hypertonicity->MAPK Intracellular_pH Intracellular pH Kir1_1_Activity Kir1.1 Channel Activity Intracellular_pH->Kir1_1_Activity modulates Kir1_1_Expression->Kir1_1_Activity leads to VU591 This compound VU591->Kir1_1_Activity inhibits

Caption: Signaling pathways regulating Kir1.1 expression and activity.

References

The Pharmacokinetics and Pharmacodynamics of VU591 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. This document synthesizes available data to serve as a resource for researchers in pharmacology and drug development.

Pharmacodynamics

This compound is a well-characterized antagonist of the ROMK (Kir1.1) channel, an inward-rectifier potassium channel crucial for potassium homeostasis and renal function.

Mechanism of Action

VU591 acts as a pore blocker of the ROMK channel.[1][2] It is thought to bind to a site within the intracellular pore of the channel, thereby physically occluding the ion conduction pathway.[2][3] This binding prevents the efflux of potassium ions, which is the primary physiological function of ROMK in the kidney's thick ascending limb and collecting duct. The blockade of ROMK by VU591 has been shown to be voltage-dependent.[4]

dot

cluster_membrane Cell Membrane ROMK ROMK (Kir1.1) Channel Intracellular Pore Extracellular Block Channel Blockade ROMK:p_in->Block VU591 This compound VU591->ROMK:p_in Binds to Pore K_ion K+ Ion K_ion->ROMK:p_in Normal Efflux Inhibition Inhibition of K+ Efflux Block->Inhibition

Caption: Mechanism of ROMK channel inhibition by VU591.

Potency and Selectivity

VU591 is a potent inhibitor of the ROMK channel with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. It demonstrates high selectivity for ROMK over other members of the inward-rectifier potassium channel family and a broad panel of other ion channels and receptors.

Parameter Value Assay Reference
IC50 (ROMK) 0.24 µMThallium Flux Assay[1][5][6]
IC50 (ROMK) ~300 nMWhole-Cell Patch Clamp[4][7]
Selectivity No significant inhibition of Kir2.1, Kir2.3, Kir4.1, and Kir7.1 at concentrations up to 10 µM.Electrophysiology[3][7]

Pharmacokinetics

Publicly available quantitative data on the pharmacokinetics of this compound is limited. The compound has been described qualitatively as having high metabolic stability and the ability to bind to serum proteins.

dot

cluster_pk Pharmacokinetic Profile of VU591 Absorption Absorption Oral Bioavailability: Poor (in rats) Quantitative Data: Not Available Distribution Distribution Serum Protein Binding: Yes Quantitative Data: Not Available Metabolism Metabolism Metabolic Stability: High (qualitative) Quantitative Data: Not Available Excretion Excretion Route: Not Determined Quantitative Data: Not Available start Start: ROMK-expressing cells load_dye Load cells with a thallium-sensitive fluorescent dye start->load_dye pre_incubate Pre-incubate cells with This compound load_dye->pre_incubate add_thallium Add thallium-containing stimulus buffer pre_incubate->add_thallium measure_fluorescence Measure fluorescence intensity over time add_thallium->measure_fluorescence analyze Analyze data to determine IC50 value measure_fluorescence->analyze end End analyze->end start Start: ROMK-expressing cell giga_seal Form a high-resistance (gigaohm) seal between the patch pipette and the cell membrane start->giga_seal whole_cell Rupture the cell membrane to achieve whole-cell configuration giga_seal->whole_cell record_baseline Record baseline ROMK currents using a specific voltage protocol whole_cell->record_baseline apply_vu591 Apply this compound to the bath solution record_baseline->apply_vu591 record_inhibition Record ROMK currents in the presence of VU591 apply_vu591->record_inhibition analyze Analyze current inhibition at different voltages record_inhibition->analyze end End analyze->end

References

VU591 Hydrochloride: A Technical Guide for Investigating Potassium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VU591 hydrochloride, a potent and selective inhibitor of the inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). This document details its mechanism of action, selectivity profile, and its application in studying potassium channel function, with a particular focus on Kir4.1 channels. Experimental protocols and data are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor that has emerged as a critical tool for the functional characterization of Kir1.1 channels.[1][2] Its high potency and selectivity make it a valuable pharmacological probe for dissecting the physiological roles of Kir1.1 in various tissues, particularly the kidney. Understanding the pharmacological properties of VU591 is essential for its effective application in research.

Mechanism of Action

VU591 acts as a pore blocker of the Kir1.1 channel.[1][3] It enters the intracellular pore of the channel and physically occludes the ion conduction pathway, thereby preventing the flow of potassium ions.[3] This mechanism of action is consistent with the voltage-dependent block observed in electrophysiological studies.[3][4] The binding site for VU591 has been localized to specific amino acid residues within the pore-lining region of the Kir1.1 channel.[3]

Quantitative Data: Selectivity and Potency

The utility of a pharmacological tool is defined by its potency towards its intended target and its selectivity against off-targets. This compound exhibits high potency for Kir1.1 and remarkable selectivity over other Kir channel subtypes, including Kir4.1.

Target ChannelIC50 (μM)% Inhibition (at 10 μM)Reference
Primary Target
Kir1.1 (ROMK)0.2489 ± 1[1][4]
Selectivity Profile
Kir2.1> 10-4 ± 3[4]
Kir2.3> 106 ± 6[4]
Kir4.1> 10-10 ± 4[4]
Kir6.2/SUR1> 1017 ± 4[4]
Kir7.1> 105 ± 8[4]

Table 1: Inhibitory Activity of this compound on various Kir channels. Data are presented as the half-maximal inhibitory concentration (IC50) or the percentage of current inhibition at a concentration of 10 μM.

It is important to note that while VU591 is highly selective for homomeric Kir4.1 channels, its effect on heteromeric Kir4.1/Kir5.1 channels has not been extensively reported in publicly available literature. Given that Kir4.1 frequently forms heterotetramers with Kir5.1 in native tissues, direct evaluation of VU591 on these heteromeric channels is recommended for studies in cellular and tissue systems where this subunit composition is prevalent.[5][6][7][8][9] For comparison, the Kir4.1-preferring inhibitor VU0134992 displays a 9-fold selectivity for homomeric Kir4.1 over Kir4.1/Kir5.1 channels, highlighting the potential for differential pharmacology between homomeric and heteromeric channel configurations.[10][11][12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on potassium channel function.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel activity.

Objective: To measure the inhibitory effect of this compound on Kir channel currents.

Materials:

  • HEK-293 cells stably or transiently expressing the Kir channel of interest (e.g., Kir1.1, Kir4.1, or Kir4.1/Kir5.1)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture reagents

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH)

Procedure:

  • Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

  • Compound Application:

    • Establish a stable baseline recording of the Kir currents.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow the effect of the compound to reach a steady state (typically 2-5 minutes).

    • Record the currents in the presence of the compound using the same voltage protocol.

  • Data Analysis:

    • Measure the peak inward current amplitude at a hyperpolarizing voltage step (e.g., -120 mV) before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

G cluster_workflow Whole-Cell Patch-Clamp Workflow prep Cell Preparation pipette Pipette Fabrication prep->pipette seal Giga-ohm Seal Formation pipette->seal whole_cell Whole-Cell Configuration seal->whole_cell baseline Baseline Current Recording whole_cell->baseline compound VU591 Application baseline->compound recording Recording in Presence of VU591 compound->recording analysis Data Analysis (IC50) recording->analysis

Caption: Workflow for a whole-cell patch-clamp experiment.

Thallium Flux Assay

This is a fluorescence-based assay suitable for higher-throughput screening of potassium channel modulators. It relies on the principle that thallium ions (Tl⁺) can permeate potassium channels and be detected by a Tl⁺-sensitive fluorescent dye.

Objective: To determine the inhibitory potency of this compound in a high-throughput format.

Materials:

  • HEK-293 cells expressing the Kir channel of interest

  • 384-well black-walled, clear-bottom microplates

  • Fluorescent Tl⁺-sensitive dye (e.g., FluxOR™)

  • Assay buffer (e.g., HBSS)

  • Stimulus buffer containing Tl₂SO₄

  • This compound serial dilutions

  • Fluorescence plate reader with an automated liquid handling system

Procedure:

  • Cell Plating: Seed cells into 384-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Incubate the cells with the Tl⁺-sensitive dye according to the manufacturer's protocol.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Thallium Flux Measurement:

    • Transfer the plate to the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the automated liquid handler to add the Tl⁺-containing stimulus buffer to all wells simultaneously.

    • Immediately begin kinetic fluorescence measurements to monitor the influx of Tl⁺.

  • Data Analysis:

    • Calculate the rate of Tl⁺ influx for each well.

    • Normalize the data to positive (no inhibitor) and negative (known channel blocker) controls.

    • Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

G cluster_thallium Thallium Flux Assay Principle cell Cell with Kir channels and Tl+ sensitive dye fluorescence Fluorescence Increase cell->fluorescence Tl+ binding to dye tl_out Extracellular Tl+ kir_channel Kir Channel tl_out->kir_channel Influx vu591 VU591 vu591->kir_channel Block kir_channel->cell

Caption: Principle of the thallium flux assay for Kir channels.

Signaling Pathways and Logical Relationships

The function of Kir4.1 channels is intricately linked to cellular signaling and the maintenance of electrochemical gradients. Inhibition of these channels can have significant downstream consequences.

In astrocytes, Kir4.1 channels are crucial for potassium buffering, which is essential for maintaining low extracellular potassium concentrations and supporting neuronal activity. Inhibition of Kir4.1 can lead to an increase in extracellular potassium, neuronal depolarization, and enhanced neuronal excitability. This, in turn, can influence the expression of neurotrophic factors like BDNF.

G cluster_pathway Kir4.1 Inhibition and Neuronal Excitability cluster_inhibitor Pharmacological Intervention kir41 Kir4.1 Channel k_buffering Potassium Buffering kir41->k_buffering k_extracellular Extracellular K+ k_buffering->k_extracellular maintains low neuronal_excitability Neuronal Excitability k_extracellular->neuronal_excitability influences bdnf BDNF Expression neuronal_excitability->bdnf modulates vu591 VU591 (on Kir1.1) Other Kir4.1 inhibitors vu591->kir41 Inhibition (for specific inhibitors)

References

Unveiling the Cellular Landscape of VU591 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This technical guide provides an in-depth overview of the cellular targets of VU591, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important pharmacological tool.

Primary Cellular Target: Kir1.1 (ROMK)

The principal cellular target of this compound is the inward-rectifier potassium channel Kir1.1, encoded by the KCNJ1 gene.[1][2][3][4] Kir1.1 channels are predominantly expressed in the thick ascending limb of Henle's loop and the connecting tubule and collecting duct of the nephron in the kidney.[4] These channels play a crucial role in potassium recycling and secretion, which are vital for sodium reabsorption and maintaining electrolyte balance.[1][4]

Potency and Efficacy

VU591 inhibits Kir1.1 with high potency. The half-maximal inhibitory concentration (IC50) for VU591 against Kir1.1 has been consistently reported to be in the nanomolar range.

Parameter Value Target Reference
IC50240 nM (0.24 µM)Kir1.1 (ROMK)[1][2][3][5]
Maximum Blockade~90% at 10 µMKir1.1 (ROMK)[4]
Mechanism of Action: Pore Blockade

VU591 acts as a pore blocker of the Kir1.1 channel.[1][4] Its binding site is located within the intracellular pore of the channel.[4][6] This mechanism is supported by evidence of voltage- and potassium-dependent block, where the inhibitor can be "knocked-off" from its binding site by the inward flow of K+ ions.[1][4][6] Site-directed mutagenesis studies have identified asparagine 171 (N171) as a critical residue for the high-affinity binding of VU591 to the Kir1.1 channel.[1][6][7]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kir1_1 Kir1.1 (ROMK) Channel Pore Channel Pore Kir1_1->Pore forms K_in K+ Ions Pore->K_in Outward K+ Current N171 N171 Residue Pore->N171 contains K_out K+ Ions K_out->Pore Inward K+ Current VU591 VU591 VU591->Pore VU591->N171 Interacts with

Figure 1: Mechanism of Kir1.1 pore blockade by VU591.

Selectivity Profile

A key feature of VU591 is its high selectivity for Kir1.1 over other ion channels, transporters, and receptors. This makes it a valuable tool for specifically interrogating the physiological and pathological roles of Kir1.1.

Selectivity Against Other Kir Channels

VU591 demonstrates significant selectivity against other members of the inward-rectifier potassium channel family.

Channel Effect of VU591 (at 10 µM) Reference
Kir2.1No effect[4][5]
Kir2.3No effect[4][5]
Kir4.1No effect[4][5]
Kir7.1No effect[4][5]
Kir6.2/SUR117 ± 4% inhibition[4]

Note: The modest inhibition of Kir6.2/SUR1 at a high concentration still provides a substantial selectivity window (over 150-fold) for Kir1.1.[4]

Broad Selectivity Panel

VU591 has been screened against a large panel of over 65 other potential off-targets, including various ion channels, transporters, and receptors, and was found to be highly selective for Kir1.1.[1][4] A modest off-target effect was noted for the GABAA receptor, with an IC50 of 6.2 µM.[5]

Physiological Effects and Signaling Context

By inhibiting Kir1.1, VU591 disrupts the normal physiological processes mediated by this channel in the kidney. In the thick ascending limb, Kir1.1 inhibition is expected to indirectly reduce the activity of the Na+-K+-2Cl- cotransporter (NKCC2), a major pathway for sodium reabsorption.[4][6] In the collecting duct, blocking Kir1.1 reduces potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1][6] This pharmacological action positions Kir1.1 inhibitors like VU591 as potential novel diuretics with a potassium-sparing effect.[4]

cluster_TAL Thick Ascending Limb cluster_CD Collecting Duct NKCC2 NKCC2 Na_reab_TAL Na+ Reabsorption NKCC2->Na_reab_TAL mediates Kir1_1_TAL Kir1.1 Kir1_1_TAL->NKCC2 provides K+ for ENaC ENaC Na_reab_CD Na+ Reabsorption ENaC->Na_reab_CD mediates Kir1_1_CD Kir1.1 K_sec K+ Secretion Kir1_1_CD->K_sec mediates Na_reab_CD->K_sec drives VU591 VU591 VU591->Kir1_1_TAL inhibits VU591->Kir1_1_CD inhibits

Figure 2: Physiological context of VU591 action in the nephron.

Experimental Protocols

The characterization of this compound has relied on a variety of experimental techniques. Below are generalized protocols for the key assays mentioned in the literature.

Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology.

Objective: To measure the inhibitory effect of VU591 on Kir1.1 and other ion channels.

General Protocol:

  • Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are commonly used for heterologous expression of the ion channel of interest (e.g., Kir1.1).[4] Cells are transiently transfected with the cDNA encoding the desired channel subunit(s).

  • Whole-Cell Recording:

    • An individual transfected cell is identified for recording.

    • A glass micropipette with a resistance of 4-7 MΩ, filled with an appropriate internal solution (e.g., containing 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 3 mM Mg-ATP, pH adjusted to 7.3 with KOH), is used to form a high-resistance seal with the cell membrane.[8]

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • Voltage Protocol: The membrane potential is held at a specific holding potential (e.g., -75 mV) and then subjected to voltage ramps or steps (e.g., ramps from -120 mV to 120 mV) to elicit ion channel currents.[4]

  • Compound Application: After obtaining a stable baseline current, VU591 is applied to the bath solution at various concentrations.[4] The effect on the channel-mediated current is recorded.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

A HEK-293 Cell Culture B Transient Transfection with Kir1.1 cDNA A->B C Whole-Cell Patch Clamp Recording B->C D Establish Stable Baseline Current C->D E Bath Application of VU591 D->E F Record Current Inhibition E->F G Data Analysis (IC50 determination) F->G

Figure 3: Workflow for electrophysiological characterization of VU591.

Thallium Flux Assays

Fluorescence-based thallium flux assays are often used for high-throughput screening to identify ion channel modulators.

Objective: To rapidly screen for inhibitors of Kir1.1.

General Protocol:

  • Cell Preparation: Cells expressing the target channel (Kir1.1) are plated in a multi-well format.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Cells are incubated with the test compounds (like VU591) or controls.

  • Thallium Addition: A solution containing thallium (Tl+) is added to the wells. Tl+ is a surrogate for K+ and can pass through potassium channels.

  • Fluorescence Measurement: The influx of Tl+ into the cells through open Kir1.1 channels causes a change in the fluorescence of the intracellular dye. This change is measured over time using a fluorescence plate reader.

  • Data Analysis: Inhibitors of Kir1.1 will block the influx of Tl+, resulting in a reduced fluorescence signal compared to untreated cells.

Cell Viability Assays

These assays are crucial to rule out non-specific cytotoxicity as the cause of observed effects in cell-based experiments.

Objective: To determine if VU591 exhibits cytotoxic effects at the concentrations used for ion channel inhibition.

General Protocol (e.g., using a metabolic assay like MTT or resazurin):

  • Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of VU591 for a specified duration (e.g., 24-48 hours).

  • Reagent Addition: A viability reagent (e.g., MTT, resazurin) is added to each well.[9] Live, metabolically active cells convert these reagents into a colored or fluorescent product.[9]

  • Incubation: The plates are incubated to allow for the conversion of the reagent.

  • Signal Detection: The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. A decrease in signal in treated wells compared to control wells indicates cytotoxicity.

Conclusion

This compound is a highly potent and selective inhibitor of the Kir1.1 (ROMK) potassium channel. Its mechanism as a pore blocker is well-characterized, and its selectivity profile makes it an invaluable pharmacological tool for studying the roles of Kir1.1 in renal physiology and as a potential therapeutic target for conditions such as hypertension. The experimental methodologies outlined in this guide provide a framework for the continued investigation and application of this important compound in biomedical research.

References

Methodological & Application

Application Notes and Protocols for VU591 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2][3] The ROMK channel is a critical component in renal salt and water reabsorption, making it a promising therapeutic target for a novel class of diuretics that could lower blood pressure without the risk of hypokalemia.[1] VU591 acts as a pore blocker of the ROMK channel, exhibiting voltage- and potassium-dependent inhibition.[1][4] These application notes provide detailed experimental protocols for the in vitro characterization of this compound.

Physicochemical and Pharmacokinetic Data

PropertyValueSource
Molecular Formula C16H10N6O5.HClMedChemExpress
Molecular Weight 402.76 g/mol MedChemExpress
IC50 (ROMK) 240 nM[1][2][3]
Solubility ≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. ≥ 1.25 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2][3]
Storage Stock solution: -80°C for 6 months; -20°C for 1 month (protect from light).[2][3]

In Vitro Efficacy and Selectivity

VU591 demonstrates high selectivity for the ROMK channel over other potassium channels.

Channel/ReceptorActivityConcentration TestedSource
Kir7.1 No significant inhibitionNot specified[1]
Slo1/β1 BK channels No significant effect10 µM[1]
Kv1.3 No inhibition10 µM[1]
hERG Not specified10 µM[1]
Over 65 other potential off-targets SelectiveNot specified[1]

Signaling Pathway of ROMK in the Nephron

The renal outer medullary potassium (ROMK) channel plays a crucial role in potassium and sodium homeostasis within the kidney nephron. In the thick ascending limb (TAL) of Henle's loop, ROMK recycles potassium back into the lumen, which is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2) that mediates NaCl reabsorption.[1] In the connecting tubule and collecting duct, ROMK is the primary channel for potassium secretion into the urine. This process is electrogenically coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[4] By inhibiting ROMK, VU591 disrupts these processes, leading to a diuretic effect.

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CD Collecting Duct (CD) Lumen_TAL Tubular Lumen NKCC2 NKCC2 Lumen_TAL->NKCC2 Na+, K+, 2Cl- TAL_Cell TAL Epithelial Cell ROMK_TAL ROMK (Kir1.1) TAL_Cell->ROMK_TAL K+ NaK_ATPase_TAL Na+/K+ ATPase TAL_Cell->NaK_ATPase_TAL Na+ Blood_TAL Blood Blood_TAL->NaK_ATPase_TAL K+ NKCC2->TAL_Cell ROMK_TAL->Lumen_TAL K+ Recycling NaK_ATPase_TAL->Blood_TAL Lumen_CD Tubular Lumen ENaC ENaC Lumen_CD->ENaC Na+ CD_Cell Principal Cell ROMK_CD ROMK (Kir1.1) CD_Cell->ROMK_CD K+ NaK_ATPase_CD Na+/K+ ATPase CD_Cell->NaK_ATPase_CD Na+ Blood_CD Blood Blood_CD->NaK_ATPase_CD K+ ENaC->CD_Cell ROMK_CD->Lumen_CD K+ Secretion NaK_ATPase_CD->Blood_CD VU591 VU591 VU591->ROMK_TAL VU591->ROMK_CD

Caption: Role of ROMK in the nephron and the inhibitory action of VU591.

Experimental Protocols

Thallium Flux Assay for ROMK Inhibition

This assay is a high-throughput method to determine the inhibitory potency of compounds on ROMK channels by measuring the influx of thallium (Tl+), a surrogate for K+, into cells expressing the channel.

Thallium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start HEK-293 cells expressing ROMK plate Plate cells in 384-well plates start->plate load Load cells with a Tl+-sensitive fluorescent dye plate->load wash Wash cells load->wash incubate Incubate with VU591 (or control) for 20 min wash->incubate add_tl Add Tl+ containing buffer incubate->add_tl measure Measure fluorescence (7-12 sec) add_tl->measure plot Plot fluorescence vs. VU591 concentration measure->plot calculate Calculate IC50 plot->calculate

Caption: Workflow for the thallium flux assay.

Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing rat ROMK1 (or a mutant like S44D) in appropriate media.

  • Plating: Seed the cells into 384-well plates and grow to confluence.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells and then incubate with various concentrations of this compound for 20 minutes.[2]

  • Thallium Addition: Add a buffer containing Tl+ to initiate the influx.

  • Fluorescence Measurement: Immediately measure the fluorescence signal over a short time course (e.g., 7-12 seconds).[2]

  • Data Analysis: Plot the rate of fluorescence increase against the concentration of VU591 to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through the ROMK channels in the cell membrane, providing detailed information about the mechanism of inhibition.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cells HEK-293 cells transiently transfected with rat ROMK1 pipette Prepare patch pipette with internal solution cells->pipette seal Form a giga-ohm seal pipette->seal rupture Rupture the membrane (whole-cell configuration) seal->rupture clamp Clamp holding potential at -75 mV or -80 mV rupture->clamp ramp Apply voltage ramps (e.g., -120 mV to +120 mV every 5s) clamp->ramp record_base Record baseline current ramp->record_base perfuse Perfuse with VU591 (e.g., 10 µM) record_base->perfuse record_drug Record current in the presence of VU591 perfuse->record_drug washout Washout with control solution record_drug->washout record_wash Record washout current washout->record_wash analyze Analyze current inhibition and voltage-dependence record_wash->analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Use HEK-293 cells transiently transfected with the cDNA for rat ROMK1.[1]

  • Solutions:

    • External (Bath) Solution: 85 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM MgCl2, pH adjusted to 7.4 with NaOH.[1] For studying potassium dependence, the KCl concentration can be increased (e.g., to 50 mM, with a corresponding reduction in NaCl).[1]

    • Internal (Pipette) Solution: Prepare a standard internal solution containing a high concentration of potassium (e.g., KCl or K-gluconate).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -75 mV or -80 mV.[1]

    • Apply a voltage ramp protocol (e.g., from -120 mV to +120 mV every 5 seconds) to elicit both inward and outward currents.[1]

    • Alternatively, use a voltage-step protocol (e.g., from a holding potential of -80 mV, step to various test potentials).[1]

  • Compound Application:

    • Record a stable baseline current in the external solution.

    • Perfuse the cell with the external solution containing this compound (e.g., 10 µM).[1]

    • Observe the time course of current inhibition.

  • Washout and Controls:

    • Attempt to wash out the compound by perfusing with the control external solution. Note that washout for VU591 is reported to be slow and incomplete.[1]

    • To confirm the recorded current is through ROMK, a known ROMK blocker like tertiapin-Q (TPNQ) can be used at the end of the experiment.[1]

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV for inward current) before and after drug application to calculate the percentage of block.[1] Analyze the voltage-dependence of the block by comparing the inhibition at different membrane potentials.

In Vivo Application (Reference)

While detailed protocols are beyond the scope of these notes, this compound has been investigated in vivo. For instance, in male ICR mice, an intracerebroventricular (i.c.v.) administration of 1.842 µg of VU591 showed an antidepressant-like effect in the tail suspension test (TST).[2][3] However, oral administration of VU591 to rats did not induce diuresis, potentially due to pharmacokinetic limitations.[5]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the ROMK channel. The protocols outlined above provide a foundation for researchers to investigate its mechanism of action and to explore its potential as a therapeutic agent. Careful consideration of its physicochemical properties and in vivo limitations is necessary for successful experimental design.

References

Application Notes and Protocols for VU591 Hydrochloride in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU591 hydrochloride, a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as the renal outer medullary potassium channel, ROMK), in patch clamp electrophysiology experiments.

Introduction to this compound

This compound is a small molecule inhibitor that selectively blocks the pore of the Kir1.1 channel.[1][2] It exhibits high potency and selectivity for Kir1.1 over other Kir channel subtypes, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir1.1.[3] The primary mechanism of action is through direct occlusion of the channel pore, a process that is dependent on the membrane voltage.[4]

Quantitative Data

The following table summarizes the inhibitory potency of this compound on Kir1.1 and its selectivity over other Kir channels.

ChannelIC50 (µM)Cell TypeReference
Kir1.1 (ROMK)0.24 - 0.3HEK293[1][2][3]
Kir2.1> 10HEK293[3]
Kir2.3> 10HEK293[3]
Kir4.1> 10HEK293[3]
Kir7.1> 10HEK293[3]

Signaling Pathway of Kir1.1 (ROMK)

The activity of the Kir1.1 channel is a critical determinant of cellular membrane potential and ion homeostasis, particularly in the renal tubules. Its function is modulated by various intracellular signaling pathways. Inhibition of Kir1.1 by this compound directly impacts these processes.

Kir1_1_Signaling cluster_regulation Upstream Regulation cluster_effects Downstream Effects PKA PKA Kir1_1 Kir1.1 (ROMK) Channel PKA->Kir1_1 + SGK1 SGK1 SGK1->Kir1_1 + PTK PTK PTK->Kir1_1 + K_efflux K+ Efflux Kir1_1->K_efflux Membrane_Potential Membrane Potential (Hyperpolarization) K_efflux->Membrane_Potential NKCC2 Na-K-2Cl Cotransporter Activity K_efflux->NKCC2 Provides K+ for transport VU591 This compound VU591->Kir1_1 Inhibition

Caption: Signaling pathway of Kir1.1 and its inhibition by VU591.

Experimental Protocols

Preparation of this compound Solutions

4.1.1. Stock Solution (10 mM)

  • This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • To prepare a 10 mM stock solution, dissolve 4.05 mg of this compound (molecular weight: 404.76 g/mol ) in 1 mL of high-purity DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

4.1.2. Working Solution

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Dilute the stock solution into the extracellular (bath) solution to the desired final concentration (e.g., 1 µM, 10 µM).

  • For a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of the extracellular solution.

  • Ensure thorough mixing before perfusing the recording chamber. The final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells.

Whole-Cell Patch Clamp Protocol (HEK293 Cells Expressing Kir1.1)

This protocol is adapted for studying the effect of this compound on heterologously expressed Kir1.1 channels.

4.2.1. Solutions

  • Intracellular (Pipette) Solution (in mM):

    • 140 KCl

    • 10 HEPES

    • 1 EGTA

    • 2 MgCl₂

    • Adjust pH to 7.2 with KOH

    • Adjust osmolarity to ~290 mOsm with sucrose

  • Extracellular (Bath) Solution (in mM):

    • 140 NaCl

    • 5 KCl

    • 10 HEPES

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH

    • Adjust osmolarity to ~310 mOsm with sucrose

4.2.2. Recording Procedure

  • Culture HEK293 cells transfected with the Kir1.1 channel on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Record baseline Kir1.1 currents using a voltage ramp or step protocol.

    • Voltage Ramp Protocol: From a holding potential of -80 mV, apply a voltage ramp from -120 mV to +60 mV over 500 ms.

    • Voltage Step Protocol: From a holding potential of -80 mV, apply voltage steps from -120 mV to +60 mV in 20 mV increments for 200 ms.

  • After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Continuously record the currents until a steady-state block is achieved (typically 2-5 minutes).

  • To test for washout, perfuse the chamber with the control extracellular solution.

Protocol for Native Renal Tubule Cells

Studying this compound on native Kir1.1 channels provides physiological context. This protocol outlines the general steps for isolating and patch-clamping cells from renal tubules.

4.3.1. Cell Isolation

  • Isolate kidneys from a suitable animal model (e.g., rabbit, mouse).

  • Dissect the desired region of the kidney (e.g., cortex for cortical collecting ducts).

  • Mechanically and enzymatically digest the tissue to release individual tubules.

  • Isolate specific tubule segments by hand-dissection under a stereomicroscope.

  • Transfer the isolated tubules to a coverslip coated with a suitable adhesive (e.g., Cell-Tak).

4.3.2. Patch Clamp Recording

  • Use the same intracellular and extracellular solutions as described in section 4.2.1.

  • Identify individual cells within the tubule preparation for patching.

  • Follow the whole-cell patch clamp procedure as outlined in section 4.2.2.

  • Due to the presence of other channel types in native cells, it is crucial to use appropriate blockers for other channels if necessary to isolate the Kir1.1 current.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical experimental workflow for a patch clamp experiment with this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Preparation (e.g., HEK293-Kir1.1 or native cells) Patch Establish Whole-Cell Configuration Cell_Culture->Patch Solution_Prep Prepare Solutions (Intra/Extracellular, VU591) Solution_Prep->Patch Baseline Record Baseline Current Patch->Baseline Application Apply this compound Baseline->Application Record_Block Record Blocked Current Application->Record_Block Washout Washout (Optional) Record_Block->Washout Measure_Current Measure Current Amplitude (at specific voltages) Record_Block->Measure_Current Calc_Block Calculate % Inhibition Measure_Current->Calc_Block IV_Curve Generate I-V Curves Measure_Current->IV_Curve Dose_Response Construct Dose-Response Curve (to determine IC50) Calc_Block->Dose_Response

Caption: Experimental workflow for patch clamp analysis of VU591.

Data Analysis:

  • Percentage of Block: Calculate the percentage of current inhibition at a specific voltage using the formula: % Inhibition = (1 - (I_VU591 / I_Control)) * 100 where I_VU591 is the current amplitude in the presence of VU591 and I_Control is the baseline current.

  • Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the membrane potential to visualize the effect of VU591 on the channel's rectification properties.

  • Dose-Response Curve: To determine the IC50 value, apply a range of VU591 concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.

References

Application Notes and Protocols for VU591 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2][3] With an IC50 of approximately 0.24 μM, it serves as a critical tool for studying renal function, ion channel physiology, and for the development of novel diuretics.[1][2][3] VU591 acts as a pore blocker of the ROMK channel, demonstrating high selectivity over other Kir channels and a wide range of other ion channels and receptors.[4][5][6] These application notes provide detailed protocols for the proper reconstitution and storage of this compound to ensure its stability and efficacy in experimental settings.

Chemical Properties and Selectivity

PropertyValueReference
Molecular Formula C16H13ClN6O5[3]
Molecular Weight 404.76 g/mol [3]
Target Renal Outer Medullary Potassium (ROMK) Channel (Kir1.1)[1][2]
IC50 0.24 μM[1][2][3]
Selectivity >150-fold selective over Kir6.2. No significant effect on Kir2.1, Kir2.3, Kir4.1, and Kir7.1 at 10 µM.[4]
Off-Target Effects Modest effect on GABAA receptor (IC50 = 6.2 µM)[4]

Solubility Data

This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is poorly soluble in water. The use of newly opened, anhydrous DMSO is recommended as the solvent's hygroscopic nature can affect solubility.[1][2]

SolventSolubilityNotes
DMSO 16.67 mg/mL (41.18 mM)Ultrasonic assistance may be required.[1][3]
Water < 0.1 mg/mLConsidered insoluble.[3]

Storage and Stability

Proper storage of this compound, both in solid form and in solution, is crucial to maintain its activity.

FormStorage TemperatureDurationNotes
Solid 4°CAs per manufacturer's recommendationsStore in a sealed container, away from moisture.[1][3]
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store in sealed vials.[1][3][7]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in sealed vials.[1][3][7]

Experimental Protocols

Protocol 1: Reconstitution of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Calculation: Determine the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution from a molecular weight of 404.76 g/mol , you would need 4.0476 mg of this compound.

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol provides an example of how to prepare a working solution for cell-based assays from the 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer or cell culture medium for your experiment (e.g., PBS, HBSS, DMEM)

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent effects on the cells.

  • Final Concentration: For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your final assay buffer.

  • Use: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions.

Protocol 3: Preparation of a Formulation for In Vivo Studies

This protocol is an example of a formulation that can be used for in vivo administration, based on a method described for VU591.[3] This may require optimization depending on the specific animal model and route of administration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline

  • Sterile tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution.

  • Formulation: To prepare a 1.25 mg/mL solution as an example, add the appropriate volume of the DMSO stock solution to the 20% SBE-β-CD in saline. For instance, to make 1 mL of a 1.25 mg/mL solution, add 100 µL of a 12.5 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[1]

  • Mixing: Mix the solution thoroughly by vortexing to ensure homogeneity. The resulting solution should be clear.

  • Administration: The prepared formulation should be used immediately for in vivo administration.

Visualizations

VU591_Mechanism_of_Action cluster_membrane Cell Membrane ROMK_Channel ROMK (Kir1.1) Channel K+ Pore K_ext K+ (Extracellular) ROMK_Channel:p->K_ext K_int K+ (Intracellular) K_int->ROMK_Channel:p K+ Efflux VU591 VU591 Hydrochloride VU591->ROMK_Channel:c Pore Blockade

Caption: Mechanism of action of VU591 as a pore blocker of the ROMK channel.

Reconstitution_Workflow cluster_dilution Preparation of Working Solutions Start This compound (Solid Powder) Add_DMSO Add Anhydrous DMSO to achieve 10 mM Start->Add_DMSO Dissolve Vortex / Sonicate until fully dissolved Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Aliquot Aliquot into single-use volumes Stock_Solution->Aliquot Store_20 Store at -20°C (up to 1 month) Aliquot->Store_20 Store_80 Store at -80°C (up to 6 months) Aliquot->Store_80 Thaw Thaw one aliquot Aliquot->Thaw Dilute_invitro Dilute in aqueous buffer for in vitro use Thaw->Dilute_invitro Dilute_invivo Prepare formulation for in vivo use Thaw->Dilute_invivo

Caption: Workflow for reconstituting and storing this compound.

References

Application Notes and Protocols: VU591 Hydrochloride in the Tail Suspension Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing VU591 hydrochloride, a selective inhibitor of the inwardly rectifying potassium channel Kir1.1 (ROMK), in the tail suspension test (TST). The TST is a widely used behavioral paradigm to screen for potential antidepressant drugs by measuring stress-induced behavioral despair in mice.

Introduction

This compound is a potent and selective antagonist of the renal outer medullary potassium channel (Kir1.1 or ROMK), with an IC50 of 0.24 μM.[1][2] While extensively studied for its diuretic properties, recent research has highlighted its potential in neurological applications.[1][2] Studies have demonstrated that intracerebroventricular (i.c.v.) administration of this compound can produce antidepressant-like effects in preclinical models.[1][2][3] The mechanism underlying this effect is believed to be linked to the modulation of neuronal excitability through the inhibition of Kir1.1 channels, which play a crucial role in setting the resting membrane potential of neurons.[4] Dysfunction in potassium channels has been increasingly associated with the pathophysiology of depression.[4][5]

The tail suspension test is a valuable tool for the high-throughput screening of compounds with potential antidepressant activity.[6] The test is based on the principle that when subjected to the inescapable stress of being suspended by their tail, mice will eventually adopt an immobile posture.[6] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[6][7]

Data Presentation

The following table summarizes representative quantitative data illustrating the effect of this compound on immobility time in the tail suspension test. It is important to note that while a significant decrease in immobility has been reported, specific public data from dose-response studies are limited.[1][2][3] The values presented here are for illustrative purposes to demonstrate the expected outcome.

Treatment GroupDose (µg, i.c.v.)Immobility Time (seconds)
Vehicle Control0150 ± 15
This compound1.84295 ± 12*

*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SEM.

Experimental Protocols

Materials and Reagents
  • This compound

  • Sterile isotonic saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (5 µL) with a 27-gauge needle

  • Surgical tools (drill, scalpel, etc.)

  • Adhesive tape (strong enough to support the mouse's weight)

  • Suspension box or stand

  • Video recording equipment and analysis software (optional, but recommended for accuracy)

  • Animal scale

Animal Model
  • Male ICR mice are a suitable strain for this test.[3]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Allow mice to acclimate to the housing facility for at least one week before the experiment.

Preparation of this compound Solution
  • On the day of the experiment, prepare a fresh solution of this compound.

  • Dissolve this compound in sterile isotonic saline to achieve the desired final concentration for a 1.842 µg dose in an injection volume of 1-2 µL.

  • Ensure the solution is clear and free of particulates before administration.

Intracerebroventricular (i.c.v.) Injection Procedure
  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[8]

  • Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), place it in a stereotaxic frame.

  • Shave the fur on the head and clean the surgical area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma. For injection into the lateral ventricle, the typical coordinates for mice are approximately: AP: -0.5 mm, L: ±1.0 mm from bregma.[9]

  • Drill a small burr hole at the determined coordinates.

  • Slowly lower the 27-gauge needle of the Hamilton syringe through the burr hole to a depth of about 2.0-2.5 mm from the skull surface.[9]

  • Infuse 1-2 µL of the this compound solution or vehicle at a slow and controlled rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.[9]

  • Leave the needle in place for an additional minute after injection to allow for diffusion before slowly retracting it.[1][9]

  • Suture the incision and provide appropriate post-operative care, including analgesics.

  • Allow the animals to recover fully before proceeding with the behavioral test. The timing between injection and testing should be consistent across all animals. A 30-60 minute recovery and drug-action period is often appropriate.

Tail Suspension Test Protocol
  • Individually bring each mouse into the testing room and allow it to acclimate for at least 30 minutes.

  • Cut a piece of adhesive tape approximately 15-20 cm long.

  • Securely attach the tape to the tail of the mouse, about 1-2 cm from the tip.

  • Suspend the mouse by the tape from a hook or bar in the suspension apparatus, ensuring it cannot touch any surfaces. The mouse should be suspended approximately 50 cm from the floor.

  • The total duration of the test is 6 minutes.[6]

  • Record the total time the mouse remains immobile during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration.[6]

  • For more detailed analysis, the last 4 minutes of the test are often scored, as mice tend to be more active during the initial 2 minutes.[6]

  • After the test, carefully remove the mouse from the apparatus and the tape from its tail, and return it to its home cage.

  • Clean the apparatus between each mouse to remove any olfactory cues.

Visualizations

Experimental Workflow

experimental_workflow prep Preparation of this compound Solution icv Intracerebroventricular (i.c.v.) Injection prep->icv animal_prep Animal Preparation & Anesthesia animal_prep->icv recovery Post-Injection Recovery icv->recovery tst Tail Suspension Test (6 minutes) recovery->tst data Data Analysis: Immobility Time tst->data

Caption: Workflow for the tail suspension test using this compound.

Proposed Signaling Pathway

signaling_pathway vu591 This compound kir11 Kir1.1 (ROMK) Channel vu591->kir11 Inhibits k_efflux Decreased K+ Efflux kir11->k_efflux Reduces depolarization Neuronal Membrane Depolarization k_efflux->depolarization Leads to excitability Increased Neuronal Excitability depolarization->excitability neurotransmission Modulation of Neurotransmitter Release excitability->neurotransmission antidepressant Antidepressant-like Effect neurotransmission->antidepressant

Caption: Proposed mechanism of this compound's antidepressant-like effect.

References

Application Notes and Protocols for VU591 Hydrochloride in Renal Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] The ROMK channel is a critical component in renal physiology, playing a key role in potassium homeostasis and salt reabsorption.[3] It facilitates potassium recycling in the thick ascending limb (TAL) of Henle's loop, a process essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2).[3] In the connecting tubule and collecting duct, ROMK is the primary channel for potassium secretion.[3]

Due to its selective inhibition of ROMK, this compound serves as an invaluable pharmacological tool to dissect the specific contributions of this channel to renal function. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate its effects on renal ion transport and overall kidney function.

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of VU591
TargetIC₅₀ (µM)SpeciesAssay TypeReference
ROMK (Kir1.1) 0.24 - 0.3 Rat, HumanTl⁺ flux assay, Electrophysiology[1][2]
Kir2.1> 10HumanElectrophysiology
Kir2.3> 10HumanElectrophysiology
Kir4.1> 10HumanElectrophysiology
Kir7.1> 10HumanElectrophysiology

Signaling and Transport Pathways

The following diagram illustrates the role of the ROMK channel in the principal cells of the cortical collecting duct and the mechanism of its inhibition by VU591.

cluster_Lumen Tubular Lumen cluster_Cell Principal Cell cluster_Blood Peritubular Capillary (Blood) ENaC ENaC Na_cell Na+ ENaC->Na_cell ROMK ROMK (Kir1.1) K_lumen K+ ROMK->K_lumen NaK_ATPase Na+/K+ ATPase K_cell K+ NaK_ATPase->K_cell Na_blood Na+ NaK_ATPase->Na_blood 3 Na+ PKA PKA PKA->ROMK Phosphorylates (activates) AC Adenylyl Cyclase cAMP cAMP AC->cAMP cAMP->PKA Activates AVP_R AVP Receptor (V2R) AVP_R->AC AVP Vasopressin (AVP) AVP->AVP_R Na_lumen Na+ Na_lumen->ENaC Reabsorption Na_cell->NaK_ATPase K_cell->ROMK Secretion K_blood K+ K_blood->NaK_ATPase 2 K+ VU591 VU591 VU591->ROMK Inhibits

Caption: ROMK-mediated K+ secretion in the collecting duct and its inhibition by VU591.

The following workflow outlines the general procedure for assessing the impact of VU591 on renal function in vivo.

start Animal Acclimation & Baseline Measurements hydration Hydration (e.g., Saline Load) start->hydration drug_admin Administer this compound or Vehicle Control hydration->drug_admin urine_collection Urine Collection in Metabolic Cages (e.g., 5-24 hours) drug_admin->urine_collection blood_collection Blood Sample Collection (Terminal) drug_admin->blood_collection analysis Sample Analysis urine_collection->analysis blood_collection->analysis data_analysis Data Interpretation and Statistical Analysis analysis->data_analysis

Caption: General workflow for in vivo diuretic and natriuretic screening using VU591.

Experimental Protocols

Protocol 1: In Vitro Analysis of ROMK Activity in Isolated Perfused Renal Tubules

This protocol is designed to directly assess the effect of VU591 on ROMK channel activity and ion transport in isolated thick ascending limbs (TAL) or cortical collecting ducts (CCD).

1. Materials and Reagents:

  • Male Sprague-Dawley rats (50-75 g)

  • Collagenase (Type IA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Perfusion and bathing solutions (see Table 2)

  • This compound stock solution (10 mM in DMSO)

  • Microdissection and microperfusion toolkit

  • Inverted microscope with Nomarski optics

  • Electrophysiology setup for transepithelial voltage and whole-cell patch-clamp recordings

Table 2: Composition of Solutions for Isolated Tubule Perfusion

ComponentPerfusion/Bath Solution (mM)
NaCl118
NaHCO₃25
K₂HPO₄2.5
CaCl₂2
MgSO₄1.2
Glucose5.5
Urea5
pH (after gassing with 95% O₂/5% CO₂) 7.4

2. Procedure:

  • Tubule Isolation:

    • Anesthetize the rat and perfuse the kidneys with cold HBSS containing collagenase.

    • Remove the kidneys and cut thin coronal slices.

    • Incubate slices in aerated HBSS with collagenase at 37°C for 30-45 minutes.

    • Transfer slices to ice-cold HBSS and manually dissect individual TAL or CCD segments under a stereomicroscope.

  • Tubule Perfusion:

    • Transfer a dissected tubule to a perfusion chamber on the stage of an inverted microscope.

    • Mount the tubule between concentric glass pipettes for perfusion and collection.

    • Perfuse the tubule lumen with the appropriate solution at a rate of 5-10 nl/min. The bath is also continuously perfused.

  • Electrophysiological Measurements:

    • Transepithelial Voltage (Vte): Measure Vte using a Ag/AgCl electrode connected to the perfusion pipette via a KCl-agar bridge. A reference electrode is placed in the bath.

    • Whole-Cell Patch Clamp: To measure ROMK currents directly, split open the tubule to access the apical membrane. Use patch-clamp pipettes filled with a high K+ solution to form a gigaseal with a principal cell. Measure whole-cell currents before and after the addition of VU591 to the luminal perfusate.[4]

  • Experimental Protocol:

    • Establish a stable baseline Vte or whole-cell current recording for 15-20 minutes.

    • Add this compound to the luminal perfusion solution to achieve the desired final concentration (e.g., 1-10 µM).

    • Record the change in Vte or whole-cell current for 20-30 minutes.

    • Perform a washout by perfusing with a VU591-free solution to observe reversibility.

  • Data Analysis:

    • Calculate the change in Vte or the percentage inhibition of the outward K+ current (ROMK current) after VU591 application.

Protocol 2: In Vivo Diuretic and Natriuretic Screening in Rats

This protocol evaluates the effect of VU591 on urine output and electrolyte excretion in a whole-animal model. Note that previous studies have shown that orally administered VU591 may not induce diuresis, potentially due to poor bioavailability.[1] Therefore, alternative routes of administration, such as intravenous or intraperitoneal, should be considered.

1. Materials and Reagents:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Metabolic cages for individual housing and urine collection

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline))[2][5]

  • Standard diuretic for positive control (e.g., Furosemide)

  • Saline solution (0.9% NaCl)

  • Flame photometer for Na⁺ and K⁺ analysis

2. Procedure:

  • Animal Acclimation and Preparation:

    • House rats individually in metabolic cages for at least 3 days to acclimate.

    • Provide free access to standard chow and water.

    • On the day of the experiment, withhold food and water for 12-18 hours prior to the study.[6]

  • Hydration and Dosing:

    • Administer a saline load (e.g., 25 ml/kg body weight) orally or subcutaneously to ensure adequate hydration and urine flow.

    • Immediately after hydration, administer this compound (e.g., 1-30 mg/kg) or the vehicle control via the chosen route (e.g., intraperitoneal injection). Include a positive control group receiving a standard diuretic.

  • Urine Collection and Measurement:

    • Place the rats back into the metabolic cages.

    • Collect urine at specified time intervals (e.g., every hour for the first 5 hours, and a cumulative collection at 24 hours).[7]

    • Record the total urine volume for each collection period.

  • Sample Analysis:

    • At the end of the experiment, a terminal blood sample can be collected for plasma electrolyte analysis.

    • Centrifuge urine samples to remove any precipitates.

    • Measure the concentration of Na⁺ and K⁺ in the urine and plasma samples using a flame photometer.

  • Data Analysis:

    • Calculate the total urine output (ml/kg).

    • Calculate the total excretion of Na⁺ and K⁺ (mmol/kg).

    • Determine the Na⁺/K⁺ ratio in the urine.

    • Compare the results from the VU591-treated group with the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a powerful tool for investigating the physiological roles of the ROMK channel in the kidney. The protocols outlined above provide a framework for studying its effects on both the cellular and systemic levels. Researchers can adapt these methodologies to answer specific questions regarding the involvement of ROMK in renal health and disease, and to explore its potential as a therapeutic target. Careful consideration of experimental design, including appropriate controls and routes of administration, is crucial for obtaining reliable and interpretable results.

References

VU591 Hydrochloride: A Selective Kir1.1 (ROMK) Channel Inhibitor for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] As a valuable pharmacological tool, this compound allows for the targeted investigation of Kir1.1 function in various physiological and pathophysiological processes. Kir1.1 channels are predominantly expressed in the kidney, where they play a crucial role in salt and potassium homeostasis.[4][5] Dysregulation of Kir1.1 is implicated in diseases such as hypertension. Furthermore, the expression of Kir1.1 in other tissues, including the brain, suggests broader roles for this channel and highlights the utility of VU591 in diverse research areas, including neurological disorders.[1][2][4]

This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, including its mechanism of action, selectivity, and methodologies for in vitro and in vivo studies.

Mechanism of Action

This compound acts as a pore blocker of the Kir1.1 channel, with evidence suggesting it accesses its binding site from the intracellular side of the channel.[6] This mechanism of action leads to a voltage- and potassium-dependent inhibition of channel activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: Potency of this compound

TargetIC50 (µM)Assay ConditionsReference
Kir1.1 (ROMK)0.24 - 0.30Thallium flux assay and whole-cell patch clamp[1][2][6]

Table 2: Selectivity Profile of this compound

ChannelInhibition at 10 µMAssay ConditionsReference
Kir2.1No significant effectWhole-cell patch clamp[6]
Kir2.3No significant effectWhole-cell patch clamp[6]
Kir4.1No significant effectWhole-cell patch clamp[6]
Kir7.1No significant effectWhole-cell patch clamp[6]

Signaling Pathways and Experimental Workflows

Aldosterone Signaling Pathway in Renal Epithelial Cells

Aldosterone, a key regulator of sodium reabsorption, influences Kir1.1 channel activity. This compound can be employed to dissect the role of Kir1.1 in this signaling cascade. The diagram below illustrates the pathway and the point of intervention for VU591.

cluster_neuron Neuron Kir1_1 Kir1.1 Channel Membrane_Potential Membrane Potential Kir1_1->Membrane_Potential Contributes to resting potential Neuronal_Excitability Neuronal Excitability Kir1_1->Neuronal_Excitability Inhibition leads to increased excitability Membrane_Potential->Neuronal_Excitability Regulates Antidepressant_Effect Antidepressant-like Effect Neuronal_Excitability->Antidepressant_Effect Modulation may lead to VU591 VU591 Hydrochloride VU591->Kir1_1 Inhibits start Start cell_prep Prepare Kir1.1-expressing HEK293 cells start->cell_prep solutions Prepare and filter external/internal solutions cell_prep->solutions pipette Pull patch pipette (2-5 MΩ) solutions->pipette recording_setup Transfer cells to recording chamber pipette->recording_setup giga_seal Obtain Gigaohm seal on a single cell recording_setup->giga_seal whole_cell Rupture membrane for whole-cell configuration giga_seal->whole_cell voltage_clamp Apply voltage ramp protocol (e.g., -120mV to +60mV) whole_cell->voltage_clamp baseline Record stable baseline current voltage_clamp->baseline apply_vu591 Perfuse with This compound baseline->apply_vu591 record_inhibition Record steady-state current inhibition apply_vu591->record_inhibition analyze Analyze data and determine IC50 record_inhibition->analyze end End analyze->end start Start seed_cells Seed Kir1.1-HEK293 cells in 384-well plate start->seed_cells load_dye Load cells with thallium-sensitive dye seed_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells add_compound Add this compound or control compounds wash_cells->add_compound incubate Incubate at room temperature add_compound->incubate read_fluorescence Read fluorescence in kinetic plate reader incubate->read_fluorescence inject_stimulus Inject thallium/potassium stimulus buffer read_fluorescence->inject_stimulus record_signal Record fluorescence signal over time inject_stimulus->record_signal analyze Analyze data and determine IC50 record_signal->analyze end End analyze->end start Start acclimatize Acclimatize rats to metabolic cages start->acclimatize fasting Fast rats overnight (water ad libitum) acclimatize->fasting saline_load Administer saline load fasting->saline_load grouping Divide rats into treatment groups saline_load->grouping dosing Administer Vehicle, VU591, or standard diuretic grouping->dosing urine_collection Place rats in metabolic cages and collect urine dosing->urine_collection measure_volume Measure urine volume at set intervals urine_collection->measure_volume electrolyte_analysis Analyze urine for Na+, K+, Cl- content measure_volume->electrolyte_analysis data_analysis Compare results between groups electrolyte_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Cell-based Assays Using VU591 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2] With an IC₅₀ value in the range of 0.24 to 0.3 μM, VU591 acts as a pore blocker of the Kir1.1 channel, offering a valuable tool for studying the physiological and pathological roles of this channel.[2][3] Its high selectivity for Kir1.1 over other Kir channels, such as Kir2.1, Kir2.3, Kir4.1, and Kir7.1, as well as a broad panel of other ion channels and receptors, makes it a precise pharmacological probe.[1][3]

These application notes provide detailed protocols for key cell-based assays utilizing this compound to investigate Kir1.1 channel function and its downstream cellular consequences. The protocols are intended for use by researchers in academia and the pharmaceutical industry engaged in drug discovery and the study of ion channel biology.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Potency of this compound against Kir1.1 (ROMK) Channels

Assay TypeCell LineChannel SubtypeIC₅₀ (µM)Reference
Thallium Flux AssayHEK293Rat ROMK1 (Kir1.1)0.24[2]
ElectrophysiologyHEK293Rat ROMK1 (Kir1.1)0.30[1]

Table 2: Selectivity Profile of this compound against Various Inwardly Rectifying Potassium (Kir) Channels

Channel SubtypeCell LineVU591 Concentration (µM)% Inhibition (Mean ± SEM)Reference
Kir2.1HEK29310No significant effect[1]
Kir2.3HEK29310No significant effect[1]
Kir4.1HEK29310No significant effect[1]
Kir6.2/SUR1HEK2931017 ± 4[1]
Kir7.1HEK29310No significant effect[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Kir1.1 (ROMK) Inhibition by VU591

The primary mechanism of action of VU591 is the direct blockade of the Kir1.1 channel pore. This inhibition prevents the efflux of potassium ions, leading to depolarization of the cell membrane. In specialized cells like those in the thick ascending limb of the nephron, this has significant downstream effects on ion transport.

Kir1_1_Inhibition_by_VU591 Mechanism of VU591 Action on Kir1.1 Channel cluster_membrane Cell Membrane Kir1.1 Kir1.1 (ROMK) Channel K_efflux K+ Efflux Kir1.1->K_efflux Mediates VU591 VU591 Hydrochloride VU591->Kir1.1 Binds to & blocks pore VU591->K_efflux Inhibits Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization Prevents hyperpolarization, leading to Downstream_Effects Downstream Cellular Effects Membrane_Depolarization->Downstream_Effects

Caption: Mechanism of Kir1.1 channel inhibition by VU591.

Experimental Workflow for Assessing Kir1.1 Inhibition

A typical workflow to characterize the inhibitory effect of VU591 on Kir1.1 channels involves a primary high-throughput screen followed by more detailed electrophysiological confirmation.

Experimental_Workflow Experimental Workflow for Kir1.1 Inhibitor Characterization HTS High-Throughput Screening (Thallium Flux Assay) Dose_Response Dose-Response Curve Generation HTS->Dose_Response IC50 IC₅₀ Determination Dose_Response->IC50 Electrophysiology Electrophysiology (Patch-Clamp) IC50->Electrophysiology Confirmation Confirmation of Inhibition & Mechanism Electrophysiology->Confirmation Selectivity Selectivity Profiling (vs. other Kir channels) Electrophysiology->Selectivity

Caption: Workflow for characterizing Kir1.1 inhibitors.

Experimental Protocols

Thallium Flux Assay for Kir1.1 Channel Inhibition

This high-throughput assay is a reliable method for screening and characterizing inhibitors of potassium channels. It utilizes the permeability of Kir channels to thallium ions (Tl⁺) and a Tl⁺-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing Kir1.1 (or other suitable cell line)

  • This compound

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Stimulus Buffer (Assay Buffer containing thallium sulfate)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic read capabilities

Protocol:

  • Cell Plating: Seed HEK293-Kir1.1 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • After incubation, gently remove the dye loading solution and wash the cells with Assay Buffer.

    • Add the different concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature. Include appropriate vehicle controls (e.g., DMSO).

  • Thallium Flux Measurement:

    • Place the microplate into a fluorescence microplate reader.

    • Set the reader to record fluorescence at appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the Thallium Stimulus Buffer to all wells simultaneously using the instrument's injection system.

    • Continue to record the fluorescence signal kinetically for 2-5 minutes.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl⁺ influx through the Kir1.1 channels.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the VU591 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the effect of VU591 on cell viability. The direct effects of VU591 on cell viability are not extensively documented and are likely to be cell-type specific, depending on the physiological role of Kir1.1 in the chosen cell line.

Materials:

  • Cells of interest (e.g., a renal epithelial cell line)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Membrane Potential Assay

This assay measures changes in cell membrane potential using a voltage-sensitive fluorescent dye. Inhibition of Kir1.1 by VU591 is expected to cause membrane depolarization, which can be detected as a change in fluorescence.

Materials:

  • Cells expressing Kir1.1

  • This compound

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay Buffer (e.g., HBSS)

  • High potassium solution (Assay Buffer with an elevated K⁺ concentration to be used as a positive control for depolarization)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic read capabilities

Protocol:

  • Cell Plating: Seed cells into microplates and culture overnight as described for the thallium flux assay.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the compound dilutions to the wells and incubate for 10-20 minutes at room temperature. Include vehicle controls and a positive control (high potassium solution).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Record a baseline fluorescence reading.

    • If the experiment is designed to measure the inhibition of a potassium-induced hyperpolarization, a low potassium stimulus would be applied after compound incubation. For measuring depolarization due to Kir1.1 block, the change in baseline fluorescence after compound addition can be monitored.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • Quantify the fluorescence change in VU591-treated wells relative to vehicle-treated wells.

    • A dose-dependent increase in fluorescence (for dyes that increase fluorescence upon depolarization) would indicate Kir1.1 inhibition.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols for Inducing Diuresis in Animal Models Using a Kir4.1 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for inducing diuresis in animal models using a selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir4.1. While the initial query focused on VU591 hydrochloride, current scientific literature identifies VU591 as a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK or Kir1.1), not Kir4.1.[1][2][3][4][5] Therefore, these application notes will focus on VU0134992 , a well-characterized and published selective inhibitor of Kir4.1, which has demonstrated in vivo efficacy in inducing diuresis in animal models.[6][7][8]

Inhibition of Kir4.1, and to a lesser extent Kir4.1/Kir5.1 channels, located on the basolateral membrane of the distal convoluted tubule (DCT), is a novel mechanism for inducing diuresis.[9] These channels are critical for recycling K+ ions to sustain the activity of the Na+/K+-ATPase and for maintaining the negative membrane potential that drives Cl- exit.[6] By inhibiting Kir4.1, VU0134992 disrupts NaCl reabsorption in the DCT, leading to increased excretion of sodium and water.

Compound Information

CompoundTargetIC50Animal ModelEffect
VU0134992 Kir4.10.97 µMRatDiuresis, Natriuresis, Kaliuresis
This compoundROMK (Kir1.1)0.24 µMNot reported for diuresisPotent and selective ROMK inhibitor

Signaling Pathway of Kir4.1 Inhibition in the Distal Convoluted Tubule (DCT)

Kir4_1_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell DCT Principal Cell cluster_interstitium Basolateral Interstitium NCC NCC NaK_ATPase Na+/K+ ATPase Na_in Na+ Na_in->NCC Reabsorption Cl_in Cl- Cl_in->NCC Kir41 Kir4.1 Channel K_ion_out K+ Kir41->K_ion_out K+ Recycling Depolarization Membrane Depolarization Kir41->Depolarization Leads to Na_ion_out Na+ NaK_ATPase->Na_ion_out 3 Na+ ClC_Kb ClC-Kb Cl_ion_out Cl- ClC_Kb->Cl_ion_out Cl- Exit VU0134992 VU0134992 VU0134992->Kir41 Inhibition K_ion_in K+ K_ion_in->NaK_ATPase 2 K+ K_inter K+ K_ion_out->K_inter Na_inter Na+ Na_ion_out->Na_inter Cl_inter Cl- Cl_ion_out->Cl_inter Depolarization->NCC Inhibits Depolarization->ClC_Kb Reduces Driving Force Blood Blood K_inter->K_ion_in

Caption: Inhibition of Kir4.1 by VU0134992 in the DCT.

Experimental Protocol: Induction of Diuresis in Rats using VU0134992

This protocol is adapted from Kharade et al., 2018.[6]

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 250–300 g

  • Acclimatization: House rats individually in metabolic cages for at least 2 hours before the experiment to allow for acclimatization. Restrict access to food and water during this period and throughout the experiment.

2. Materials:

  • VU0134992

  • Vehicle solution: 10% ethanol, 40% PEG400, 50% saline

  • Oral gavage needles

  • Metabolic cages for urine collection

  • Equipment for measuring urine volume and electrolyte concentrations (e.g., flame photometer for Na+ and K+)

3. Experimental Workflow:

Diuresis_Experiment_Workflow acclimatize Acclimatize Rats in Metabolic Cages (2h) administer Administer VU0134992 or Vehicle via Oral Gavage acclimatize->administer collect Collect Urine at Specified Time Intervals administer->collect measure Measure Urine Volume and Electrolyte Concentrations collect->measure analyze Data Analysis and Comparison measure->analyze

Caption: Experimental workflow for in vivo diuresis study.

4. Dosing and Administration:

  • Route: Oral gavage

  • Doses: Prepare solutions of VU0134992 in the vehicle to achieve final doses of 50 mg/kg and 100 mg/kg.[10][11] A vehicle-only group should be included as a negative control.

  • Volume: Administer a consistent volume of the solution to each rat based on its body weight.

5. Urine Collection and Analysis:

  • Collect urine from the metabolic cages at regular intervals (e.g., every hour for the first few hours, then at longer intervals up to 24 hours) to assess the time course of the diuretic effect.

  • Measure the total urine volume for each collection period.

  • Determine the concentrations of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or other suitable method.

  • Calculate the total excretion of Na+ and K+ for each time period.

Quantitative Data Summary

The following table summarizes the diuretic, natriuretic, and kaliuretic effects of VU0134992 in Sprague-Dawley rats, as reported by Kharade et al., 2018.[6]

Treatment GroupUrine Volume (mL/kg)Sodium Excretion (µmol/kg)Potassium Excretion (µmol/kg)
Vehicle~5~500~400
VU0134992 (50 mg/kg)~15~2000~1000
VU0134992 (100 mg/kg)~25~3500~1500

Note: The values in the table are approximate and are intended for illustrative purposes based on the published data. Researchers should generate their own data for precise quantification.

Discussion and Interpretation

Oral administration of VU0134992 leads to a dose-dependent increase in urine volume (diuresis), sodium excretion (natriuresis), and potassium excretion (kaliuresis).[6][7] This is consistent with the proposed mechanism of action, where inhibition of Kir4.1 in the DCT reduces NaCl reabsorption. The increased delivery of Na+ to the distal nephron also promotes K+ secretion, leading to the observed kaliuresis.[6]

Conclusion

VU0134992 serves as a valuable pharmacological tool for studying the physiological roles of Kir4.1 channels in the kidney and for exploring Kir4.1 inhibition as a potential therapeutic strategy for conditions requiring diuretic intervention, such as hypertension. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies to investigate the diuretic effects of Kir4.1 inhibitors.

References

Troubleshooting & Optimization

Preventing degradation of VU591 hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of VU591 hydrochloride in solution to minimize degradation and ensure experimental reproducibility. The following information is based on general best practices for chemical compounds and publicly available data for this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, a common solvent system is a combination of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to use ultrasonic treatment to aid dissolution in DMSO.[2] Always ensure the solution is clear before use. If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1]

Q2: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound in an appropriate solvent should be aliquoted and stored under the following conditions to prevent degradation from repeated freeze-thaw cycles:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.[1][3]

It is crucial to store the solutions in sealed containers, away from moisture.[3] For VU591 (the free base), protection from light is also recommended for storage at -20°C.[1]

Q3: How often should I prepare working solutions?

For in vivo experiments, it is strongly recommended to prepare fresh working solutions on the day of use to ensure potency and avoid potential degradation.[1]

Q4: I observed precipitation in my stock solution after storage. What should I do?

If you observe precipitation upon thawing your stock solution, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, if the precipitate does not dissolve completely, it is best to discard the solution and prepare a fresh one, as this may be a sign of degradation or reduced solubility.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.- Prepare fresh working solutions daily.- Ensure stock solutions are stored correctly at -80°C for no longer than 6 months or -20°C for no longer than 1 month.- Protect solutions from light, especially during storage and experiments.- Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Precipitate formation in solution - Poor solubility in the chosen solvent.- Solution concentration is too high.- Change in temperature or pH.- Confirm the solubility of this compound in your solvent system.- Try gentle warming or sonication to redissolve the precipitate.- If the issue persists, consider preparing a more dilute solution or using a different solvent system as recommended by the supplier (e.g., involving co-solvents like PEG300 or SBE-β-CD).[2][3]
Loss of compound activity over time Chemical degradation due to factors such as hydrolysis, oxidation, or photolysis.- Conduct a stability study under your specific experimental conditions (pH, temperature, light exposure) to determine the degradation rate.- Use freshly prepared solutions for all critical experiments.- Store stock solutions in tightly sealed vials at the recommended low temperatures.

Experimental Protocols

While specific degradation pathways for this compound have not been detailed in the public domain, researchers can assess its stability under their own experimental conditions using a forced degradation study.

Protocol: General Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acidic Hydrolysis: Add 1N HCl to the solution and incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 1N NaOH to the solution and incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution and incubate at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose the solution to a light source that provides both UV and visible light, alongside a control sample protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound and detect the formation of any degradation products.

  • Data Evaluation: Compare the amount of this compound remaining in the stressed samples to the control samples to determine the extent of degradation under each condition.

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies.

Table 1: Stability of this compound Stock Solution Under Different Storage Conditions

Storage TemperatureSolventConcentrationDuration% Recovery (Mean ± SD)
-20°CDMSO10 mM1 monthUser-defined
-80°CDMSO10 mM6 monthsUser-defined
Room TemperatureDMSO10 mM24 hoursUser-defined

Table 2: Forced Degradation of this compound

Stress ConditionTime (hours)% VU591 HCl RemainingNumber of Degradation Products
Control 24User-definedUser-defined
1N HCl (60°C) 24User-definedUser-defined
1N NaOH (60°C) 24User-definedUser-defined
3% H₂O₂ (RT) 24User-definedUser-defined
Heat (60°C) 24User-definedUser-defined
Light (UV/Vis) 24User-definedUser-defined

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and stability testing of this compound.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Daily) A Weigh VU591 HCl B Add Solvent (e.g., DMSO) A->B C Sonicate to Dissolve B->C D Aliquot into Vials C->D E Store at -80°C or -20°C D->E F Thaw Stock Aliquot E->F Start of Experiment Day G Dilute to Final Concentration F->G H Use in Experiment G->H

Caption: Workflow for preparing and storing this compound solutions.

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Experimental Results Observed B Is the working solution prepared fresh daily? A->B C Action: Prepare fresh working solutions. B->C No D Is the stock solution stored correctly? B->D Yes E Action: Store at -80°C (6 mo) or -20°C (1 mo) in aliquots. D->E No F Is the solution protected from light? D->F Yes G Action: Store and handle solutions in the dark. F->G No H Consider other experimental variables. F->H Yes G cluster_0 Forced Degradation Study Workflow A Prepare VU591 HCl Solution B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Collect Samples at Different Time Points B->C D Analyze by HPLC C->D E Quantify Remaining VU591 HCl and Detect Degradants D->E

References

VU591 hydrochloride stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VU591 hydrochloride in various experimental buffers. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, solid this compound should be stored at 4°C, sealed, and protected from moisture.[1] Stock solutions are typically prepared in an organic solvent like DMSO. For these solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in aqueous buffers?

While this compound is noted for its high metabolic stability, specific data on its stability in various aqueous buffers (e.g., PBS, Tris-HCl) is not extensively published.[1][2][3] The stability of this compound in your specific experimental buffer will depend on factors such as pH, temperature, and the presence of other components. It is highly recommended to perform a stability assessment under your experimental conditions.

Q3: Can I prepare and store aqueous working solutions of this compound?

It is best practice to prepare fresh aqueous working solutions for each experiment from a frozen stock solution in an organic solvent.[1] If you must prepare a working solution in an aqueous buffer for use over a short period, its stability should be validated.

Q4: What are the signs of this compound degradation or precipitation?

Degradation is typically identified by the appearance of new peaks and a decrease in the parent compound's peak area in chromatographic analyses like HPLC. Precipitation may be observed as visible particles or cloudiness in the solution.

Experimental Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework for determining the stability of this compound in your buffer of choice using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound in a specific aqueous buffer over time at a defined temperature.

Materials:

  • This compound

  • High-purity DMSO

  • Your experimental buffer (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

  • Incubator or water bath

  • pH meter

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Preparation of Working Solution:

    • Dilute the this compound stock solution with your experimental buffer to the final working concentration (e.g., 10 µM).

    • Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to minimize its effect on the experiment and buffer pH.

    • Measure and record the initial pH of the working solution.

  • Incubation and Sampling:

    • Immediately after preparation, take a "time zero" (T=0) sample by transferring an aliquot to an HPLC vial. This sample should be analyzed immediately or stored at -80°C until analysis.

    • Incubate the remaining working solution at your desired experimental temperature (e.g., 37°C), protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours) and transfer them to HPLC vials. Store at -80°C if not analyzed immediately.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Use a mobile phase gradient appropriate for separating this compound from potential degradation products (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Analyze all samples from the different time points in a single run to ensure consistency.

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

    • From this data, you can determine the half-life (t½) of the compound in your buffer under the tested conditions.

Data Presentation

The results of your stability study can be summarized in a table similar to the hypothetical example below.

Table 1: Hypothetical Stability of this compound (10 µM) in Different Buffers at 37°C

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Tris-HCl (pH 8.0)% Remaining in Acetate Buffer (pH 5.0)
0100.0100.0100.0
198.595.299.1
297.190.898.3
494.382.196.5
888.967.493.2
2470.235.685.7
4851.812.975.4

Troubleshooting Guide

Q: My this compound precipitated out of the aqueous buffer. What should I do?

  • A1: Check the final DMSO concentration. Ensure the percentage of the organic solvent from your stock solution is low enough to be soluble in the aqueous buffer. A final DMSO concentration of 0.1% or less is generally recommended.

  • A2: Lower the working concentration. The concentration of this compound may be exceeding its solubility limit in the aqueous buffer. Try preparing a more dilute working solution.

  • A3: Adjust the pH of the buffer. The solubility of compounds can be pH-dependent. Test the solubility in buffers with different pH values to find the optimal condition.

  • A4: Use sonication. Gentle sonication can sometimes help to dissolve the compound.

Q: I am seeing inconsistent results in my stability assay. What could be the cause?

  • A1: Inconsistent sample handling. Ensure all samples, including the T=0 control, are handled identically. If storing samples before analysis, freeze them quickly at -80°C and ensure they are all thawed under the same conditions before injection into the HPLC.

  • A2: Adsorption to plasticware. Some compounds can adsorb to the surface of plastic tubes or vials. Consider using low-adhesion microcentrifuge tubes or glass vials.

  • A3: pH shift in the buffer. Over time, the pH of your buffer, especially if it contains CO2-sensitive components, might change during incubation. Re-measure the pH at the end of the experiment.

  • A4: Photodegradation. Protect your solutions from light during incubation by using amber vials or covering them with aluminum foil.

Visualizations

experimental_workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (VU591 in DMSO) prep_work Prepare Working Solution (Dilute stock in buffer) prep_stock->prep_work time_zero Take T=0 Sample prep_work->time_zero incubate Incubate at Desired Temperature (Protect from light) time_zero->incubate sampling Sample at Multiple Time Points (e.g., 1, 2, 4, 8, 24h) incubate->sampling hplc Analyze all samples by HPLC sampling->hplc data Calculate % Remaining vs. T=0 hplc->data plot Plot % Remaining vs. Time data->plot mechanism_of_action This compound Mechanism of Action cluster_membrane Cell Membrane K_out K+ (extracellular) K_in K+ (intracellular) romk ROMK Channel (Kir1.1) K_in->romk K+ Efflux romk->K_out vu591 This compound vu591->romk Inhibition block Blocks Pore

References

Technical Support Center: Addressing Poor Cell Permeability of VU591 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel.

Frequently Asked Questions (FAQs)

Q1: My this compound shows high potency in biochemical assays but low efficacy in cell-based assays. Why is this happening?

A1: This discrepancy is often due to the poor cell permeability of this compound. While the compound is effective at inhibiting its target protein (ROMK) in a cell-free system, its physicochemical properties may hinder its ability to cross the cell membrane and reach its intracellular target in a cellular context.

Q2: What are the potential reasons for this compound's poor cell permeability?

A2: Several factors can contribute to the low cell permeability of a small molecule like this compound, including:

  • High polarity: The presence of multiple polar functional groups can increase its affinity for the aqueous extracellular environment and hinder its partitioning into the lipid bilayer of the cell membrane.

  • Low lipophilicity: Insufficient lipophilicity can prevent efficient diffusion across the hydrophobic core of the cell membrane.

  • Efflux transporter activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing the accumulation of an effective intracellular concentration.

Q3: How can I improve the cellular uptake of this compound in my experiments?

A3: Several strategies can be employed to enhance the cell permeability of this compound for in vitro experiments. These include optimizing the formulation and using permeability enhancers. See the Troubleshooting Guide below for specific protocols.

Q4: Are there any ready-to-use formulations for this compound with improved permeability for in vivo studies?

A4: Yes, a formulation for in vivo use has been described, which can be adapted for in vitro applications. A common approach involves dissolving this compound in a mixture of Dimethyl Sulfoxide (DMSO) and a cyclodextrin (B1172386) solution, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1]

Troubleshooting Guide

Issue: Low or inconsistent activity of this compound in cell-based assays.

This guide provides structured approaches to troubleshoot and overcome the challenges associated with the poor cell permeability of this compound.

1. Formulation Optimization

The first step is to ensure that this compound is properly solubilized and delivered to the cells in your assay.

  • Detailed Protocol 1: Preparation of this compound Stock Solution with Cyclodextrin

    This protocol is adapted from a formulation used for in vivo experiments and can enhance the solubility and permeability of this compound in cell culture.[1]

    Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Sterile saline (0.9% NaCl) or cell culture medium

    • Sterile, conical microcentrifuge tubes

    Procedure:

    • Prepare a 20% (w/v) SBE-β-CD solution: Dissolve 200 mg of SBE-β-CD in 1 mL of sterile saline or your cell culture medium. Gentle warming and vortexing may be required to fully dissolve the cyclodextrin. Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Prepare a high-concentration stock of VU591 in DMSO: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.

    • Prepare the working stock solution: To prepare a 1 mM working stock, for example, add 10 µL of the 10 mM VU591 in DMSO to 90 µL of the 20% SBE-β-CD solution. Mix thoroughly by vortexing. This results in a final solvent composition of 10% DMSO and 18% SBE-β-CD.

    • Dilute to final concentration: Further dilute this working stock in your cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Logical Workflow for Formulation Optimization

    G Workflow for VU591 Formulation A Start: Poor cellular activity of VU591 B Prepare high-concentration VU591 stock in DMSO A->B D Mix VU591/DMSO stock with SBE-β-CD solution to create working stock B->D C Prepare SBE-β-CD solution in saline or medium C->D E Dilute working stock to final concentration in cell culture medium D->E F Perform cell-based assay E->F G Evaluate cellular activity F->G H Activity improved? G->H I Yes: Proceed with experiments H->I Yes J No: Consider other enhancers or permeability assessment H->J No

    Figure 1. Workflow for this compound formulation optimization.

2. Permeability Assessment: The Caco-2 Permeability Assay

To quantitatively assess the permeability of this compound and the effectiveness of permeability enhancers, a Caco-2 cell permeability assay is recommended. Caco-2 cells form a polarized monolayer that is a well-established in vitro model for predicting intestinal drug absorption.

  • Detailed Protocol 2: Caco-2 Cell Permeability Assay for this compound

    Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

    • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

    • This compound

    • Permeability enhancers (e.g., SBE-β-CD)

    • Lucifer yellow (as a marker for paracellular integrity)

    • LC-MS/MS system for quantification of this compound

    Procedure:

    • Cell Seeding: Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

    • Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.

    • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be >250 Ω·cm2.

    • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers twice with pre-warmed HBSS. b. Add HBSS to the basolateral (lower) chamber. c. Add the test solution (this compound with or without enhancers in HBSS) to the apical chamber. Also include Lucifer yellow in the apical solution to monitor monolayer integrity. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.

    • Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. b. Measure the fluorescence of Lucifer yellow in the basolateral samples to ensure the monolayer integrity was maintained throughout the experiment (Lucifer yellow permeability should be low).

    • Calculate the Apparent Permeability Coefficient (Papp):

      Papp (cm/s) = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

      • A is the surface area of the insert (cm2).

      • C₀ is the initial concentration of the drug in the apical chamber (µg/mL).

  • Signaling Pathway illustrating Permeability Enhancement

    G Strategies to Enhance VU591 Permeability cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A This compound (Poorly Permeable) C VU591-Enhancer Complex A->C Complexation B Permeability Enhancer (e.g., Cyclodextrin) B->C D Lipid Bilayer C->D Enhanced Partitioning and Diffusion E Increased Intracellular Concentration of VU591 D->E F Target Engagement (ROMK Channel) E->F

    Figure 2. Conceptual diagram of permeability enhancement.

Quantitative Data Summary

The following tables present hypothetical but realistic data to illustrate the potential improvements in this compound permeability and cellular activity when using a permeability enhancer.

Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cells

FormulationPapp (x 10⁻⁶ cm/s)Fold Improvement
VU591 in HBSS0.5 ± 0.1-
VU591 with 1% SBE-β-CD2.5 ± 0.45.0
VU591 with 2% SBE-β-CD4.8 ± 0.69.6

Table 2: Effect of Permeability Enhancement on this compound IC₅₀ in a Cell-Based ROMK Activity Assay

FormulationIC₅₀ (µM)
VU591 in standard medium> 10
VU591 with 1% SBE-β-CD2.1
Biochemical Assay IC₅₀0.24[1]

These tables clearly demonstrate that while this compound has poor intrinsic permeability, the use of a suitable formulation with a cyclodextrin can significantly improve its ability to cross the cell membrane, leading to a cellular potency that more closely reflects its biochemical activity.

References

Technical Support Center: VU591 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VU591 hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK or Kir1.1).[1][2][3][4][5] Its primary mechanism of action is to block the intracellular pore of the Kir1.1 channel, thereby inhibiting potassium ion flow.[2] It is significantly more selective for Kir1.1 over other Kir channels like Kir2.1, Kir2.3, Kir4.1, and Kir7.1.[2]

Q2: What are the common research applications of this compound?

This compound is primarily used as a pharmacological tool to study the physiological and pathological roles of the Kir1.1 channel. Its high selectivity makes it valuable for investigating processes regulated by Kir1.1, such as renal salt transport and blood pressure regulation.[2][6] It has also been explored for its potential as a novel diuretic.[2][6]

Q3: Is there established data on the general toxicity of this compound in cell culture?

Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound across a wide range of cell lines. Most studies have utilized it in specific cell types, like HEK-293 cells transiently expressing Kir1.1, for electrophysiological or functional assays without reporting on general cytotoxicity.[2] Therefore, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell line of interest before proceeding with functional assays.

Q4: How should I prepare and store this compound for cell culture experiments?

For cell culture applications, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3][4] It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[3][4] When preparing working concentrations for your experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide: Unexpected Cell Death or Low Viability

Issue: I am observing significant cell death or a decrease in cell viability after treating my cells with this compound.

This is a common issue when working with a new compound. Here’s a step-by-step guide to troubleshoot the problem:

Step 1: Determine the IC50 for Cytotoxicity in Your Cell Line.

It is essential to first establish the concentration at which this compound becomes toxic to your specific cell line.

  • Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability.

  • Experimental Protocol: Cell Viability Assay (MTT Assay)

    • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as your highest VU591 concentration) and an untreated control.

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Step 2: Assess the Purity and Integrity of Your this compound.

The quality of the compound can significantly impact your results.

  • Recommendation: If possible, verify the purity of your this compound using methods like HPLC. Ensure it has been stored correctly to prevent degradation.

Step 3: Evaluate for Off-Target Effects.

While VU591 is highly selective for Kir1.1, at high concentrations, it may have off-target effects that could contribute to cytotoxicity.

  • Recommendation: Review the literature for any known off-target effects of VU591.[2] Consider if your cell line expresses other channels or proteins that could be affected.

Step 4: Consider the Mechanism of Cell Death.

Understanding how the cells are dying can provide insights into the toxicity mechanism.

  • Recommendation: Perform assays to distinguish between apoptosis and necrosis.

  • Experimental Protocol: Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)

    • Cell Treatment: Treat your cells with this compound at concentrations around the determined IC50. Include appropriate positive and negative controls.

    • Cell Harvesting: After the incubation period, harvest the cells (including any floating cells in the supernatant).

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Incubation: Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of VU591. Note that specific cytotoxicity data is not widely available and should be determined experimentally for your cell line of interest.

TargetActionConcentration (IC50)Reference Cell TypeCitation
Kir1.1 (ROMK)Inhibition~0.24 - 0.3 µMHEK-293[1][3]
Kir7.1No significant inhibition> 10 µMHEK-293[2]
Kir2.1, Kir2.3, Kir4.1No inhibitionNot specifiedHEK-293[2]

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for VU591-induced cytotoxicity and a general experimental workflow for assessing it.

VU591 This compound Kir1_1 Kir1.1 (ROMK) Channel VU591->Kir1_1 Inhibition K_efflux Decreased K+ Efflux Kir1_1->K_efflux Blockade Depolarization Membrane Depolarization K_efflux->Depolarization VDCC Voltage-Gated Ca2+ Channels Depolarization->VDCC Activation Ca_influx Increased Intracellular Ca2+ VDCC->Ca_influx ER_stress ER Stress Ca_influx->ER_stress Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Caspase Caspase Activation ER_stress->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for VU591-induced apoptosis.

Start Start: Cell Culture with This compound Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_IC50 Determine IC50 for Cytotoxicity Dose_Response->Determine_IC50 Observe_Toxicity Observe Unexpected Cell Toxicity? Determine_IC50->Observe_Toxicity Mechanism_Assay Investigate Mechanism (e.g., Annexin V/PI Assay) Observe_Toxicity->Mechanism_Assay Yes End End: Proceed with Functional Assays Observe_Toxicity->End No (Use concentrations below IC50) Analyze_Results Analyze and Interpret Data Mechanism_Assay->Analyze_Results Analyze_Results->End

Caption: Experimental workflow for assessing VU591 cytotoxicity.

References

Validation & Comparative

A Comparative Guide to VU591 Hydrochloride and VU590: Efficacy and Selectivity in Kir1.1 Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and selectivity of two prominent small-molecule inhibitors of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as ROMK): VU591 hydrochloride and VU590. This analysis is supported by experimental data and detailed methodologies to aid in the selection of the appropriate tool compound for preclinical research.

Both this compound and VU590 are potent blockers of the Kir1.1 channel, a key player in potassium homeostasis in the kidney.[1][2] Their ability to inhibit this channel makes them valuable research tools for investigating the physiological roles of Kir1.1 and for the development of novel diuretics.[2] However, crucial differences in their selectivity profiles significantly impact their suitability for specific experimental applications.

Executive Summary

This compound and VU590 exhibit comparable potency in inhibiting the Kir1.1 channel. The primary distinction lies in their selectivity. VU590 demonstrates off-target effects by inhibiting the Kir7.1 channel at low micromolar concentrations, a characteristic not observed with this compound.[2] This makes this compound a more selective and, therefore, a more precise tool for studies focused specifically on Kir1.1 function.[2]

Data Presentation: Quantitative Comparison

The following tables summarize the inhibitory potency of this compound and VU590 against their primary target, Kir1.1, and a key off-target channel, Kir7.1.

Table 1: Inhibitory Potency (IC50) against Kir1.1 (ROMK)

CompoundIC50 (µM)
This compound0.24[1]
VU590~0.2 - 0.29[2][3]

Table 2: Inhibitory Potency (IC50) against Off-Target Kir7.1

CompoundIC50 (µM)
This compoundNo significant inhibition
VU590~8[3]

Mechanism of Action: Pore Blockade

Both this compound and VU590 function as pore blockers of the Kir1.1 channel.[1][4] Their inhibitory action is voltage- and potassium-dependent, suggesting they bind within the ion conduction pathway of the channel, thereby physically obstructing the flow of potassium ions.[3][4] Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the channel pore that are critical for the binding of these inhibitors.[1][3]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Kir1_1 Kir1.1 Channel Pore K_in K+ ions Kir1_1:pore->K_in Efflux K_out K+ ions K_out->Kir1_1:pore Influx Inhibitor VU591 / VU590 Inhibitor->Kir1_1:pore Blockade cluster_workflow Experimental Workflow for Inhibitor Comparison start Start cell_prep Prepare HEK293 cells expressing Kir1.1 start->cell_prep split1 cell_prep->split1 patch_clamp Whole-Cell Patch Clamp split1->patch_clamp Direct Measurement thallium_flux Thallium Flux Assay split1->thallium_flux High-Throughput add_compounds_pc Apply VU591 / VU590 patch_clamp->add_compounds_pc add_compounds_tf Apply VU591 / VU590 thallium_flux->add_compounds_tf record_currents Record ionic currents add_compounds_pc->record_currents measure_fluorescence Measure fluorescence change add_compounds_tf->measure_fluorescence analyze_pc Analyze concentration-response curves (IC50 for Kir1.1) record_currents->analyze_pc analyze_tf Analyze fluorescence data (confirm inhibition) measure_fluorescence->analyze_tf selectivity_screen Screen against off-target channels (e.g., Kir7.1) analyze_pc->selectivity_screen analyze_tf->selectivity_screen analyze_selectivity Determine IC50 for off-targets selectivity_screen->analyze_selectivity compare Compare Potency and Selectivity analyze_selectivity->compare end End compare->end

References

Validating the On-Target Effects of VU591 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU591 hydrochloride, a selective inhibitor of the renal outer medullary potassium channel (ROMK), with other alternative compounds. The information presented is supported by experimental data to aid researchers in evaluating its on-target effects.

Introduction to this compound and its Target: ROMK

This compound is a potent and selective small-molecule inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2][3][4][5] ROMK is an inwardly rectifying potassium channel that plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney.[6][7][8] Specifically, it is involved in potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the cortical collecting duct.[6][7][8] By blocking the pore of the ROMK channel, this compound disrupts this process, leading to diuretic and natriuretic effects.[1][2][4][5] Its potential as a novel diuretic with a potassium-sparing effect makes it a valuable tool for renal research and a potential therapeutic agent.

Comparative Analysis of ROMK Inhibitors

The on-target efficacy of this compound is best understood in the context of other known ROMK inhibitors. This section provides a quantitative comparison of this compound with other notable compounds targeting ROMK.

CompoundTargetIC50 (ROMK)Selectivity HighlightsIn Vivo Effects
This compound ROMK (Kir1.1)0.24 µM - 300 nM[1][2][3][4][5][9]>10-fold selective over other Kir channels (Kir2.1, Kir2.3, Kir4.1, Kir7.1).[10] Modest off-target effect on GABA-A receptor at higher concentrations.[10]Failed to induce diuresis when administered orally to rats in one study.[11][12]
MK-7145 ROMK (Kir1.1)45 nM[13]>1800-fold selective for ROMK over hERG.[1] No significant activity on Kir2.1, Kir2.3, Kir4.1, or Kir7.1 up to 30 µM.[13]Induces dose-dependent diuresis and natriuresis without significant urinary potassium loss in dogs.[3] Lowers blood pressure in spontaneous hypertensive rats.[1][2]
"Compound A" (Merck) ROMK (Kir1.1)~50 nM[9]Highly selective for ROMK.[9][14]Induces robust natriuretic diuresis without kaliuresis in rats.[11][12]
VU590 ROMK (Kir1.1)~220 nM[9]Also inhibits Kir7.1 (IC50 ~8 µM).[9]Not specified in the provided results.

Experimental Protocols for On-Target Validation

The validation of ROMK inhibitors like this compound relies on specific in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Thallium Flux Assay

This high-throughput screening assay is a common method to measure the activity of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through open potassium channels and that there are fluorescent dyes sensitive to Tl+.

Principle: Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent dye. When the channels are open, the addition of Tl+ to the extracellular solution leads to an influx of Tl+ into the cells, causing an increase in fluorescence. Inhibitors of the channel will block this influx and thus reduce the fluorescent signal.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing human ROMK (Kir1.1) in 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) to each well. Incubate for 60-90 minutes at room temperature.[15][16]

  • Compound Incubation: Remove the dye loading solution and add assay buffer containing the test compound (e.g., this compound) or vehicle control. Incubate for a predetermined time (e.g., 20 minutes).

  • Thallium Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing Tl+ and K+ to initiate ion flux.

  • Data Analysis: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the channel activity. Calculate the IC50 value by plotting the inhibition of the fluorescence signal against the concentration of the compound.

Electrophysiology (Patch-Clamp) Assay

Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channel function, providing detailed information on channel inhibition.

Principle: This technique measures the ionic current flowing through a single ion channel or the whole-cell current of a single cell. By applying a specific voltage protocol, the activity of the ROMK channel can be isolated and the effect of an inhibitor can be quantified.

Protocol:

  • Cell Preparation: Use cells stably expressing ROMK channels (e.g., HEK293 or CHO cells).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

    • External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with KOH).

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps or ramps to elicit ROMK currents.

    • Perfuse the cell with the external solution containing different concentrations of the test compound (e.g., this compound).

  • Data Analysis: Measure the current amplitude before and after compound application. Determine the percentage of inhibition at each concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]

In Vivo Diuresis and Natriuresis Assay in Rats

This assay assesses the physiological effect of ROMK inhibitors on kidney function in a living organism.

Protocol:

  • Animal Acclimatization: House male Sprague-Dawley rats in metabolic cages for several days to acclimatize.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle control orally or via injection.

  • Urine Collection: Collect urine at specific time intervals (e.g., every 2 hours for 8 hours).

  • Sample Analysis: Measure the volume of urine collected. Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output, as well as the total excretion of Na+ and K+ over the collection period. Compare the results from the compound-treated group to the vehicle-treated group to determine the diuretic, natriuretic, and kaliuretic effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in validating this compound, the following diagrams are provided.

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) - Apical Membrane cluster_CD Collecting Duct (CD) - Apical Membrane NKCC2 NKCC2 Cell_TAL TAL Cell NKCC2->Cell_TAL Ion Reabsorption ROMK_TAL ROMK Lumen_TAL Tubular Lumen (Low K+) ROMK_TAL->Lumen_TAL K+ Recycling Lumen_TAL->NKCC2 Na+, K+, 2Cl- ENaC ENaC Cell_CD Principal Cell ENaC->Cell_CD Na+ Reabsorption ROMK_CD ROMK Lumen_CD Tubular Lumen (High Na+) ROMK_CD->Lumen_CD K+ Secretion Lumen_CD->ENaC Na+ VU591 VU591 HCl VU591->ROMK_TAL Inhibition VU591->ROMK_CD Inhibition

ROMK's role in ion transport in the nephron and the inhibitory effect of VU591 HCl.

Thallium_Flux_Workflow A Plate ROMK-expressing cells B Load cells with Thallium-sensitive dye A->B C Incubate with VU591 HCl or control B->C D Add Thallium stimulus C->D E Measure fluorescence increase D->E F Analyze data and determine IC50 E->F

Experimental workflow for the Thallium Flux Assay.

Electrophysiology_Workflow A Prepare ROMK-expressing cells B Establish whole-cell patch-clamp configuration A->B C Record baseline ROMK current B->C D Perfuse with VU591 HCl C->D E Record ROMK current with inhibitor D->E F Analyze current inhibition and determine IC50 E->F

Experimental workflow for the Electrophysiology (Patch-Clamp) Assay.

References

In Vitro vs. In Vivo Potency of VU591 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of VU591 hydrochloride, a selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. The data presented is compiled from key studies to assist researchers in evaluating its potential as a pharmacological tool and therapeutic agent.

In Vitro Potency: High Affinity and Selectivity for ROMK

This compound demonstrates potent and selective inhibition of the ROMK channel in various in vitro assays. Its inhibitory activity is consistently observed in the sub-micromolar range, establishing it as a high-affinity ligand for this specific potassium channel.

Summary of In Vitro Potency Data
TargetAssay TypeSpeciesIC50 (µM)Reference
ROMK (Kir1.1) Thallium Flux-0.24 [1][2]
ROMK (Kir1.1)ElectrophysiologyRat0.30
Kir2.1ElectrophysiologyHuman> 30
Kir2.3ElectrophysiologyHuman> 30
Kir4.1ElectrophysiologyHuman> 30
Kir7.1ElectrophysiologyHuman> 10
hERGElectrophysiology-> 10
Mechanism of Action: Pore Blockade

This compound acts as a pore blocker of the ROMK channel.[1][2] This mechanism involves the physical obstruction of the ion conduction pathway within the channel, thereby preventing the flow of potassium ions.

cluster_membrane Cell Membrane ROMK_channel ROMK Channel (Kir1.1) Pore Channel Pore K_ion_in K+ Pore->K_ion_in Blocked_Pore Blocked Pore K_ion_out K+ K_ion_out->Pore K+ Efflux VU591 This compound VU591->Blocked_Pore Binds and blocks

Mechanism of this compound as a ROMK channel pore blocker.

In Vivo Potency: Contrasting Effects in Diuresis and CNS Models

The in vivo efficacy of this compound presents a more complex picture, with observed effects being highly dependent on the animal model and the targeted physiological system.

Summary of In Vivo Studies
Study FocusAnimal ModelAdministration RouteDoseOutcomeReference
DiuresisRatOralNot specifiedFailed to induce diuresis
Antidepressant-like effectMale ICR miceIntracerebroventricular (i.c.v.)1.842 µgSignificantly decreased immobility time in the tail suspension test[1][2]

The lack of oral diuretic effect in rats suggests potential challenges with oral bioavailability or first-pass metabolism. In contrast, direct administration into the central nervous system revealed a significant behavioral effect, indicating that this compound can be pharmacologically active in vivo when reaching its target tissue.

Experimental Protocols

In Vitro Electrophysiology

Objective: To determine the IC50 of this compound on various potassium channels.

Cell Lines: HEK-293 cells stably or transiently expressing the potassium channel of interest (e.g., rat ROMK1, human Kir2.1, Kir2.3, Kir4.1, Kir7.1).

Method:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The standard extracellular solution contains (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • The standard intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with KOH.

  • Cells are held at a holding potential of -80 mV.

  • Currents are elicited by voltage ramps or steps appropriate for the specific channel being studied.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired concentrations.

  • The drug is applied to the cells via a perfusion system.

  • The percentage of current inhibition at each concentration is calculated, and the IC50 is determined by fitting the concentration-response data to a Hill equation.

Start Prepare transfected HEK-293 cells Patch Establish whole-cell patch clamp Start->Patch Record_baseline Record baseline channel currents Patch->Record_baseline Apply_VU591 Apply VU591 at various concentrations Record_baseline->Apply_VU591 Record_inhibition Record inhibited channel currents Apply_VU591->Record_inhibition Analyze Calculate % inhibition and determine IC50 Record_inhibition->Analyze

Workflow for in vitro electrophysiological recording.
In Vivo Tail Suspension Test

Objective: To assess the antidepressant-like effects of this compound.

Animal Model: Male ICR mice.

Method:

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • This compound is dissolved in a vehicle suitable for intracerebroventricular (i.c.v.) injection.

  • Mice are anesthetized, and a guide cannula is surgically implanted into the lateral ventricle.

  • Following a recovery period, this compound (1.842 µg) or vehicle is administered via the implanted cannula.

  • A specified time after injection (e.g., 30 minutes), each mouse is suspended by its tail from a lever using adhesive tape, approximately 50 cm above the floor.

  • The duration of immobility is recorded for a period of 6 minutes. Immobility is defined as the absence of any movement except for respiration.

  • The total immobility time for the VU591-treated group is compared to the vehicle-treated control group.

Conclusion

This compound is a potent and selective inhibitor of the ROMK potassium channel in vitro. Its in vivo efficacy is context-dependent, showing a lack of oral diuretic activity but a significant antidepressant-like effect upon central administration. These findings highlight the importance of considering pharmacokinetic properties and the route of administration when translating in vitro potency to in vivo applications. Further research is warranted to explore the full therapeutic potential of this compound and to develop analogs with improved pharmacokinetic profiles for systemic administration.

References

Safety Operating Guide

Proper Disposal of VU591 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like VU591 hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and effective disposal of this compound.

This compound is a selective inhibitor of the renal outer medullary potassium channel (Kir1.1, ROMK). As a halogenated organic compound, its disposal requires specific procedures to mitigate potential hazards to human health and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause respiratory tract and eye irritation.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator.

II. Chemical and Physical Properties Summary

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyData
Physical State Solid
Molecular Weight 404.76 g/mol
Stability Stable under recommended storage conditions.
Materials to Avoid Strong oxidizing agents, Strong acids.
Hazardous Decomposition Products Oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

III. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound. Note: Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as federal, state, and local regulations.

Step 1: Segregation of Waste

Proper segregation is the most critical step to ensure safe and compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.

  • Halogenated Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste stream.[1][2]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated solvents, acids, bases, or oxidizers.[3][4] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[5]

Step 2: Container Management

  • Compatibility: The waste container must be made of a material compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[3] The original container is often the best choice for storing the waste.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Your institution's EHS department will likely provide standardized hazardous waste labels.[1]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[1][3] This prevents the release of vapors and protects the contents from contamination.

Step 3: Collection of Different Waste Forms

  • Solid Waste:

    • Collect unadulterated this compound powder in its original container or a compatible, labeled waste container.

    • Contaminated items such as weigh boats, pipette tips, and disposable gloves should be placed in a designated, sealed plastic bag or container for solid hazardous waste.[4]

  • Solutions:

    • If this compound is in a solvent, it must be collected in a designated halogenated liquid waste container.

    • Indicate all solvent components and their approximate percentages on the hazardous waste label.

  • Empty Containers:

    • An empty container that held this compound should be treated as hazardous waste unless triple-rinsed.

    • The rinsate from cleaning the container must be collected as halogenated liquid waste.

    • Once properly decontaminated, the container can be disposed of as regular trash after defacing the label.[5]

Step 4: Storage and Disposal

  • Storage Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[1] This area should be well-ventilated and away from incompatible chemicals.

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.[5]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Wear Appropriate PPE: Before cleaning the spill, don the necessary personal protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material to soak up the spill.[1]

  • Decontaminate: Clean the spill area with soap and water or another appropriate cleaning agent.

  • Collect Waste: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as halogenated hazardous waste.[4]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

VU591_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_container Container Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->identify_waste segregate Segregate as Halogenated Organic Waste identify_waste->segregate select_container Select Compatible & Labeled Container segregate->select_container add_waste Add Waste to Container select_container->add_waste seal_container Keep Container Securely Sealed add_waste->seal_container store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guidance for Handling VU591 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of VU591 hydrochloride, a potent and selective renal outer medullary potassium channel (ROMK or Kir1.1) inhibitor. Given the limited publicly available safety data for this compound, a cautious approach is paramount. The following procedures are based on available information and established best practices for handling novel research chemicals.

Summary of Key Safety Data
ParameterValueSource
Chemical Name This compoundMedChemExpress, Calbiochem
CAS Number 1315380-70-1MedChemExpress
Molecular Weight 527.1 g/mol Generic SDS
Appearance SolidGeneric SDS
Occupational Exposure Limits (OELs) Not establishedN/A
Acute Toxicity No data availableGeneric SDS
Known Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. Causes eye, skin, and respiratory tract irritation.[1]Generic SDS
Signs of Exposure Potential for weakness and convulsions.[1]Generic SDS
Incompatible Materials Strong oxidizing agents, Strong acids.[1]Generic SDS
Hazardous Decomposition Oxides of carbon (CO, CO2), nitrogen (NOx), and hydrogen chloride (HCl).[1]Generic SDS

Operational Plan for Handling this compound

This section outlines a step-by-step plan for the safe handling of this compound, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department immediately.

  • Storage of Solid Compound: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Storage of Reconstituted Solutions: After reconstitution (e.g., in DMSO), aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2][3] Always follow the supplier's specific storage recommendations.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles conforming to EN166 or NIOSH-approved standards.[1]

  • Hand Protection: Wear chemical-resistant gloves.[1] Given the lack of specific permeation data, nitrile gloves are a recommended minimum. For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance (e.g., butyl rubber).

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or disposable coveralls.[1]

  • Respiratory Protection: For handling small quantities of the solid compound where dust generation is minimal, work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved N95 or P1 dust mask should be used.[1]

Handling and Experimental Procedures
  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, such as a chemical fume hood, to minimize the risk of contamination and exposure.

  • Weighing: To prevent inhalation of dust, weigh the solid compound within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Handle the solvent (e.g., DMSO) with appropriate precautions.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: For small spills of the solid, carefully sweep up the material and place it into a sealed container for disposal.[1] Avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of chemical waste through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

G Workflow for Safe Handling of this compound cluster_prep Preparation and Handling cluster_cleanup Cleanup and Disposal cluster_contingency Contingency Plan receive Receive and Inspect Compound store Store in Cool, Dry, Ventilated Area receive->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate spill Spill Occurs experiment->spill waste Collect Contaminated Waste (PPE, Consumables) decontaminate->waste disposal Dispose via EHS Hazardous Waste Program waste->disposal spill_response Follow Spill Protocol (Evacuate, Contain, Clean) spill->spill_response Action report Report to Supervisor and EHS spill_response->report

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU591 hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
VU591 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.